Emavusertib hydrochloride
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
3D Structure of Parent
Properties
CAS No. |
2376399-42-5 |
|---|---|
Molecular Formula |
C24H26ClN7O5 |
Molecular Weight |
528.0 g/mol |
IUPAC Name |
N-[5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-morpholin-4-yl-[1,3]oxazolo[4,5-b]pyridin-6-yl]-2-(2-methyl-4-pyridinyl)-1,3-oxazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H25N7O5.ClH/c1-14-10-15(2-4-25-14)23-27-18(13-35-23)22(33)26-17-11-19-20(28-21(17)31-5-3-16(32)12-31)29-24(36-19)30-6-8-34-9-7-30;/h2,4,10-11,13,16,32H,3,5-9,12H2,1H3,(H,26,33);1H/t16-;/m1./s1 |
InChI Key |
OUXHHDXWNFNMQC-PKLMIRHRSA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CC[C@H](C5)O)N=C(O4)N6CCOCC6.Cl |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)NC3=CC4=C(N=C3N5CCC(C5)O)N=C(O4)N6CCOCC6.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Emavusertib Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib hydrochloride (formerly CA-4948) is an investigational, orally bioavailable small molecule that acts as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its unique mechanism of action, targeting key nodes in both inflammatory and oncogenic signaling pathways, has positioned it as a promising therapeutic agent in various hematologic malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain B-cell lymphomas.[3][4] This technical guide provides an in-depth overview of the core mechanism of action of emavusertib, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Core Mechanism of Action: Dual Inhibition of IRAK4 and FLT3
Emavusertib exerts its anti-tumor effects through the potent and selective inhibition of two key kinases: IRAK4 and FLT3.[1][2]
IRAK4 Inhibition and the NF-κB Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[5] In many hematologic malignancies, particularly those with mutations in MYD88 or splicing factors like SF3B1 and U2AF1, this pathway is constitutively activated, leading to the persistent activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] NF-κB, in turn, drives the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and other factors that promote cancer cell survival and proliferation.[6]
Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade that leads to NF-κB activation.[8] This inhibition results in decreased production of pro-inflammatory cytokines such as IL-6 and IL-1β and induces apoptosis in malignant cells dependent on this pathway.[9][10]
FLT3 Inhibition and Oncogenic Signaling
FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, such as internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, including the PI3K/AKT, RAS/MEK/ERK, and STAT5 pathways, which drive uncontrolled cell growth and survival.
Emavusertib effectively inhibits both wild-type and mutated forms of FLT3, disrupting these oncogenic signaling cascades and leading to cell cycle arrest and apoptosis in FLT3-driven leukemia cells.[11][12]
Quantitative Data
The following tables summarize the key quantitative data related to the inhibitory activity and cellular effects of emavusertib.
Table 1: In Vitro Inhibitory Activity of Emavusertib
| Target | Assay Type | IC50 | Ki | Selectivity | Reference |
| IRAK4 | Kinase Assay | 57 nM | N/A | >500-fold vs IRAK1 | [1][9] |
| FLT3 (Wild-Type) | Kinase Assay | N/A | N/A | N/A | [1] |
| FLT3 (ITD) | Cell-based Assay | 58-200 nM | N/A | N/A | [13] |
| Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | THP-1 cells | <250 nM | N/A | N/A | [9] |
N/A: Not Available in the reviewed literature.
Table 2: In Vitro Cellular Activity of Emavusertib
| Cell Line | Cancer Type | Key Mutation(s) | Effect | Concentration | Time | Reference |
| MOLM-13 | AML | FLT3-ITD | Decreased cell viability, induced apoptosis and cell cycle arrest | 150 nM (IC50) | 20 h | [9][12] |
| MV4-11 | AML | FLT3-ITD | Tumor regression in xenograft model | 12.5-100 mg/kg | 21 days | [5] |
| THP-1 | AML | FLT3-wt | Reduced pro-inflammatory cytokine release | <250 nM | 5 h | [9] |
| OCI-Ly3 | DLBCL | MYD88-L265P | >90% tumor growth inhibition in xenograft model | 100 mg/kg | N/A | [5] |
DLBCL: Diffuse Large B-cell Lymphoma
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize the mechanism of action of emavusertib.
IRAK4/FLT3 Kinase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of emavusertib against IRAK4 and FLT3 kinases.
-
Methodology: A common method for this is a biochemical kinase assay.
-
Reaction Setup: Recombinant human IRAK4 or FLT3 enzyme is incubated with a specific substrate (e.g., a peptide or protein) and ATP in a reaction buffer.
-
Inhibitor Addition: Emavusertib is added at varying concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.
-
Data Analysis: The percentage of kinase inhibition at each emavusertib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
-
Cell Viability and Apoptosis Assays
-
Objective: To assess the effect of emavusertib on the viability and induction of apoptosis in cancer cell lines.
-
Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cell Culture and Treatment: Cancer cell lines (e.g., MOLM-13) are cultured in appropriate media and then treated with varying concentrations of emavusertib or a vehicle control (e.g., DMSO) for a specified duration (e.g., 20 hours).[12]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in Annexin V binding buffer. Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered non-viable (late apoptotic or necrotic).
-
Data Analysis: The percentages of viable, early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are quantified.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of emavusertib in a living organism.
-
Methodology: Subcutaneous tumor xenograft models in immunodeficient mice are commonly used.
-
Cell Implantation: Human cancer cells (e.g., MV4-11 or OCI-Ly3) are injected subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: Emavusertib is administered orally at specified doses and schedules (e.g., 12.5-100 mg/kg, once or twice daily).[5] The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight and general health of the mice are also monitored.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Further analysis, such as immunohistochemistry or western blotting, can be performed on the tumor tissue to assess target engagement and downstream effects.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by emavusertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. onclive.com [onclive.com]
- 4. atlasbiyo.com [atlasbiyo.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Target Profile and Selectivity of Emavusertib Hydrochloride
Introduction
Emavusertib (formerly CA-4948) is an orally bioavailable, small-molecule dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] Its mechanism of action centers on the inhibition of critical signaling pathways involved in inflammation and oncogenesis, making it a promising therapeutic candidate for various hematologic malignancies and potentially other indications.[2][3] This technical guide provides a comprehensive overview of the target profile and selectivity of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and selectivity.
Target Profile and Potency
Emavusertib is a potent inhibitor of both IRAK4 and FLT3. Its primary target, IRAK4, is a crucial kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[3] The drug also demonstrates significant activity against FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4]
Table 1: Biochemical Potency of Emavusertib
| Target | Parameter | Value (nM) | Assay Type |
| IRAK4 | IC50 | 57 | FRET Kinase Assay[5] |
| IRAK4 | IC50 | 31.7 | TR-FRET Assay[6] |
| IRAK4 | Kd | 23 | Competition Binding Assay[7] |
| FLT3 | Kd | 8-31 | Competition Binding Assay[4] |
| FLT3 (wild-type) | Kd | 31 | Competition Binding Assay[7] |
| FLT3 (ITD) | Not specified | Not specified | Not specified |
| FLT3 (ITD/D835V) | Not specified | Not specified | Not specified |
| FLT3 (ITD/F691L) | Not specified | Not specified | Not specified |
Kinase Selectivity Profile
Emavusertib exhibits a high degree of selectivity for IRAK4 over other members of the IRAK family.[2][7] A broader kinase panel screening has revealed its activity against a limited number of other kinases, primarily at higher concentrations.[6][7]
Table 2: Selectivity of Emavusertib against IRAK Family Kinases
| Target | Parameter | Value (nM) | Fold Selectivity vs. IRAK4 (Kd = 23 nM) |
| IRAK1 | Kd | 12,000 | >521-fold[7] |
| IRAK2 | Kd | >20,000 | >869-fold[7] |
| IRAK3 | Kd | 8,500 | >369-fold[7] |
Table 3: Off-Target Kinase Inhibition Profile of Emavusertib
| Target | Parameter | Value (nM) |
| CLK1 | Kd | 10[7] |
| CLK4 | Kd | 14[7] |
| CLK2 | Kd | 20[7] |
| DYRK1A | Kd | 25[7] |
| Haspin (GSG2) | Kd | 32[7] |
| TrkA | Kd | 130[7] |
| DYRK1B | Not specified | Not specified |
| TrkB | Not specified | Not specified |
| NEK11 | Not specified | Not specified |
| Note: The table above lists kinases, other than IRAK4 and FLT3, for which significant binding affinity was observed. |
Cellular Activity
Emavusertib demonstrates potent activity in cellular assays, effectively inhibiting downstream signaling pathways and inducing apoptosis in cancer cell lines.
Table 4: Cellular Activity of Emavusertib
| Cell Line | Assay | Parameter | Value |
| THP-1 (TLR-stimulated) | Cytokine Release | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM[8] |
| FLT3 mutated AML cell lines | Cytotoxicity | IC50 | 58-200 nM[4] |
| MOLM-13 (FLT3-ITD positive) | Cytotoxicity | IC50 | 150 nM[9] |
Signaling Pathway Inhibition
Emavusertib exerts its therapeutic effects by blocking the IRAK4-dependent signaling cascade downstream of TLR and IL-1R activation. This pathway is constitutively active in certain cancers due to mutations in genes like MYD88 or splicing factors such as SF3B1 and U2AF1, which lead to the overexpression of a long, highly active isoform of IRAK4 (IRAK4-L).[3][10] Inhibition of IRAK4 by emavusertib prevents the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines and cell survival proteins.[11]
Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent signaling pathway and subsequent NF-κB activation.
Experimental Methodologies
A summary of the key experimental protocols used to characterize the target profile and selectivity of emavusertib is provided below.
Biochemical Kinase Assays
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: The inhibitory activity of emavusertib against IRAK4 was quantified using a TR-FRET assay.[6] This assay typically involves a recombinant kinase, a specific substrate peptide, and ATP. The phosphorylation of the substrate is detected by a europium-labeled anti-phospho-substrate antibody and an allophycocyanin-labeled streptavidin that binds to a biotinylated peptide. The FRET signal is proportional to the kinase activity, and the IC50 value is determined by measuring the signal at various inhibitor concentrations.
-
Competition Binding Assay (DiscoverX): The binding affinity (Kd) of emavusertib to a large panel of kinases was determined using a competition binding assay format.[7] In this assay, test compounds compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured, and the Kd is calculated from the concentration of the test compound that displaces 50% of the kinase from the ligand.
Caption: Workflow for determining the kinase selectivity profile of emavusertib using a competition binding assay.
Cell-Based Assays
-
Cytokine Release Assay: The effect of emavusertib on the production of pro-inflammatory cytokines was assessed in the human monocytic cell line THP-1.[8]
-
Cell Culture and Treatment: THP-1 cells are cultured under standard conditions.
-
Inhibition: Cells are pre-incubated with varying concentrations of emavusertib or DMSO (vehicle control) for 60 minutes.
-
Stimulation: TLR signaling is activated by adding a TLR agonist, such as lipoteichoic acid (LTA), and incubating for 5 hours.
-
Quantification: The concentration of cytokines (TNF-α, IL-1β, IL-6, and IL-8) in the cell culture supernatant is measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: IC50 values are calculated by plotting cytokine concentrations against emavusertib concentrations.
-
-
Cytotoxicity Assay: The anti-proliferative activity of emavusertib was evaluated in various cancer cell lines, including those with FLT3 mutations.[9]
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of emavusertib concentrations for a specified period (e.g., 20 hours for MOLM-13 cells).
-
Viability Assessment: Cell viability is measured using a standard method, such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.
-
IC50 Determination: The IC50 value, representing the concentration of emavusertib that inhibits cell growth by 50%, is determined from the dose-response curve.
-
Conclusion
This compound is a potent and selective dual inhibitor of IRAK4 and FLT3. Its high affinity for IRAK4 and selectivity over other IRAK family members, combined with its activity against clinically relevant FLT3 mutations, underscores its potential as a targeted therapeutic agent. The detailed target profile and cellular activity data provide a strong rationale for its ongoing clinical development in hematologic malignancies. The experimental methodologies outlined in this guide offer a framework for further investigation and characterization of this and similar targeted inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. curis.com [curis.com]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 7. curis.com [curis.com]
- 8. selleckchem.com [selleckchem.com]
- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. curis.com [curis.com]
- 11. Emavusertib | C24H25N7O5 | CID 118224491 - PubChem [pubchem.ncbi.nlm.nih.gov]
Emavusertib Hydrochloride and the IRAK4 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (formerly CA-4948) is an orally bioavailable, small molecule inhibitor targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that functions as a central node in the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[2][3] These pathways are integral to the innate immune response but are also frequently dysregulated in various malignancies, leading to uncontrolled cell survival and proliferation.[4][5] Emavusertib's mechanism of action involves the inhibition of IRAK4, thereby blocking downstream signaling cascades, primarily the NF-κB and MAPK pathways.[1][6] Notably, emavusertib also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[6][7] This dual activity makes emavusertib a promising therapeutic agent for a range of hematologic malignancies and potentially other inflammatory diseases.
The IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the binding of ligands, such as microbial products to TLRs or cytokines to IL-1Rs. This activation leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4 through interactions between their respective death domains.[8][9] This proximity facilitates the autophosphorylation and activation of IRAK4, which then phosphorylates other members of the IRAK family, such as IRAK1 and IRAK2.[8] This sequence of events leads to the formation of a larger signaling complex known as the Myddosome.[6][9]
Activated IRAK1 and IRAK2 subsequently interact with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[8] TRAF6, in conjunction with other proteins, activates the TAK1 complex, which then phosphorylates and activates the IKK complex.[8] The IKK complex phosphorylates IκBα, targeting it for proteasomal degradation and allowing the transcription factor NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory and pro-survival genes.[4][8] Simultaneously, the TAK1 complex can also activate the MAPK pathway, further contributing to cellular proliferation and survival.[6][8]
In certain cancers, this pathway is constitutively active. For instance, the MYD88 L265P mutation, prevalent in B-cell lymphomas, leads to spontaneous Myddosome formation and chronic activation of IRAK4 signaling.[8][10] In some myeloid malignancies like myelodysplastic syndromes (MDS) and AML, mutations in spliceosome components such as SF3B1 and U2AF1 result in the expression of a longer, hypermorphic isoform of IRAK4 (IRAK4-L), which also drives constitutive pathway activation.[8][9]
Quantitative Data
The inhibitory activity of emavusertib has been quantified in various preclinical models. The following tables summarize key quantitative data.
| Parameter | Value | Assay/Model | Reference |
| IRAK4 IC50 | 57 nM | Kinase Assay | [11] |
| Selectivity | >500-fold vs. IRAK1 | Kinase Assay | [11] |
| FLT3-mutated AML Cell Line IC50 | 58-200 nM | Cell Viability Assay | [12] |
| Cytokine Inhibition IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | TLR-Stimulated THP-1 Cells | [11] |
Table 1: In Vitro Inhibitory Activity of Emavusertib
| Tumor Model | Dose | Effect | Reference |
| OCI-Ly3 Xenograft (ABC DLBCL with MYD88-L265P) | 100 mg/kg qd | >90% tumor growth inhibition | [8] |
| OCI-Ly3 Xenograft (ABC DLBCL with MYD88-L256P) | 200 mg/kg qd | Partial tumor regression | [8] |
| FLT3 wt AML Tumor Model | Not specified | Blocked bone marrow engraftment | [12] |
Table 2: In Vivo Efficacy of Emavusertib in Preclinical Models
| Patient Population | Response | Details | Reference |
| Relapsed/Refractory AML with Spliceosome Mutations (evaluable, n=5) | 40% CR/CRh | 1 CR, 1 CRh | [12] |
| High-Risk MDS with Spliceosome Mutations (n=7) | 57% Marrow CR | [12] | |
| Relapsed/Refractory FLT3-mutated AML (evaluable, n=3) | 1 CR | 2 patients became FLT3-negative | [12] |
| Relapsed/Refractory AML without Spliceosome or FLT3 mutations (n=29) | 1 CR, 2 PR | [12] |
Table 3: Clinical Activity of Emavusertib in the TakeAim Leukemia Trial (Phase 1/2a)
Experimental Protocols
IRAK4 Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against IRAK4, based on commercially available assay kits.
Objective: To determine the IC50 value of emavusertib for IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
IRAK4 substrate (e.g., Myelin Basic Protein or a specific peptide)
-
Emavusertib hydrochloride (or other test compound) dissolved in DMSO
-
ADP detection system (e.g., Transcreener® ADP² Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of emavusertib in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a microplate, add the diluted emavusertib or DMSO (vehicle control).
-
Add the IRAK4 enzyme and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP detection system according to the manufacturer's instructions.
-
Plot the percentage of IRAK4 activity against the logarithm of the emavusertib concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
Western Blot Analysis of IRAK4 Pathway Activation
This protocol outlines a method to assess the effect of emavusertib on the phosphorylation of downstream targets in the IRAK4 signaling pathway.
Objective: To determine if emavusertib inhibits the phosphorylation of IRAK4 downstream targets (e.g., IKK, NF-κB p65, ERK).
Materials:
-
Cell line known to have active IRAK4 signaling (e.g., a monocytic cell line or a cancer cell line with a MYD88 mutation).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against total and phosphorylated forms of IKK, NF-κB p65, and ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of emavusertib or DMSO for a specified time.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay
This protocol describes a method to evaluate the effect of emavusertib on the proliferation and viability of cancer cells.
Objective: To determine the IC50 of emavusertib in cancer cell lines.
Materials:
-
Cancer cell lines of interest.
-
Cell culture medium and supplements.
-
This compound.
-
MTT or other cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with a serial dilution of emavusertib or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the emavusertib concentration and determine the IC50 value.
Visualizations
Conclusion
This compound is a promising targeted therapy that potently inhibits the IRAK4 signaling pathway, a key driver of inflammation and cell survival in various hematologic malignancies. Its dual activity against FLT3 further enhances its therapeutic potential in AML. Preclinical and clinical data have demonstrated its ability to inhibit tumor growth and induce responses in heavily pretreated patient populations with specific genetic alterations, such as MYD88, SF3B1, U2AF1, and FLT3 mutations. The ongoing clinical development of emavusertib, both as a monotherapy and in combination with other agents, will further elucidate its role in the treatment of cancer and inflammatory diseases.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. FDA lifts partial clinical hold on phase I/II TakeAim Leukemia trial of emavusertib in patients with AML and MDS [aml-hub.com]
- 4. onclive.com [onclive.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. Curis Announces Additional Data from TakeAim Leukemia Study [prnewswire.com]
- 9. Dose Escalation/ Expansion Study of CA-4948 as Monotherapy in Patients With Acute Myelogenous Leukemia (AML) or Myelodysplastic Syndrome (MDS) [clin.larvol.com]
- 10. researchgate.net [researchgate.net]
- 11. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The oncogenic human B-cell lymphoma MYD88 L265P mutation genocopies activation by phosphorylation at the Toll/interleukin-1 receptor (TIR) domain - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Hydrochloride: A Technical Guide for Hematological Malignancy Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emavusertib (formerly CA-4948) is an orally bioavailable, first-in-class small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). This unique activity profile positions emavusertib as a promising therapeutic agent for a range of hematological malignancies, including acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and certain B-cell lymphomas. This technical guide provides an in-depth overview of emavusertib, including its mechanism of action, preclinical data, clinical trial insights, and detailed experimental protocols to facilitate further research and development.
Introduction to Emavusertib
Emavusertib hydrochloride is under investigation for its potential to treat hematological malignancies driven by aberrant signaling pathways. Its dual inhibitory action on IRAK4 and FLT3 addresses key oncogenic drivers in various blood cancers. IRAK4 is a critical component of the myddosome signaling complex, which is downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of this pathway, often through mutations in spliceosome genes like SF3B1 and U2AF1, leads to the expression of a hyperactive long isoform of IRAK4 (IRAK4-L), promoting pro-inflammatory signaling and cell survival via NF-κB activation.[1][2] FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving cell proliferation and survival through pathways such as PI3K-AKT and RAS-MEK-ERK.[3][4]
Mechanism of Action
Emavusertib exerts its anti-tumor effects by inhibiting the kinase activity of both IRAK4 and FLT3.
-
IRAK4 Inhibition: In malignancies with mutations in spliceosome components (SF3B1, U2AF1), aberrant splicing leads to the production of the oncogenic IRAK4-L isoform.[1][2] IRAK4-L promotes the assembly of the myddosome complex, a signaling hub that includes the adaptor protein MyD88.[1][2][5] This leads to the activation of downstream pathways, including NF-κB and MAPK, which are crucial for cancer cell survival and proliferation.[6] Emavusertib binds to and inhibits IRAK4, thereby blocking the entire downstream signaling cascade.[1]
-
FLT3 Inhibition: Mutations in the FLT3 gene, such as internal tandem duplications (ITD), are common in AML and lead to constitutive activation of the FLT3 receptor.[4] This results in the uncontrolled activation of pro-proliferative and anti-apoptotic signaling pathways. Emavusertib directly inhibits the kinase activity of both wild-type and mutated FLT3, disrupting these oncogenic signals.[6]
Signaling Pathway Diagrams
Preclinical Data
Emavusertib has demonstrated potent anti-tumor activity in a variety of preclinical models of hematological malignancies.
In Vitro Activity
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| Various | Kinase Assay | IRAK4 | 57 | [6] |
| FLT3-mutated AML cell lines | AML | FLT3 | 58-200 | [6] |
| OCI-Ly3, A20 | B-cell Lymphoma | Proliferation | Exceeded at therapeutic doses | [6] |
| Ibrutinib-resistant cell lines | B-cell Lymphoma | Proliferation | Restored sensitivity to ibrutinib | [6] |
In Vivo Activity
In xenograft models of FLT3 wild-type AML, emavusertib effectively blocked bone marrow engraftment of THP-1 AML cells.[6] In FLT3-ITD AML tumor models, emavusertib demonstrated cytotoxic activity comparable to other FLT3 inhibitors like quizartinib and midostaurin.[6]
Clinical Trials
Emavusertib is being evaluated in several clinical trials for various hematological malignancies.
TakeAim Leukemia Study (NCT04278768)
This is a Phase 1/2a open-label study evaluating emavusertib as a monotherapy or in combination with azacitidine or venetoclax in patients with relapsed or refractory AML or high-risk MDS.[7]
| Patient Cohort | Treatment | Key Findings | Reference |
| FLT3-mutated AML (n=12) | Emavusertib 300mg BID | 3 CR, 2 MLFS, 1 CRh | [8] |
| Spliceosome-mutated AML (n=15) | Emavusertib 300mg BID | 1 CR, 2 CRh/CRi, 1 MLFS | [8] |
| Overall Population (n=92) | Emavusertib | Manageable safety profile | [7] |
CR: Complete Response; MLFS: Morphologic Leukemia-Free State; CRh: Complete Response with partial hematologic recovery; CRi: Complete Response with incomplete count recovery.
Relapsed or Refractory Primary Central Nervous System Lymphoma (R/R PCNSL) Study (NCT03328078)
This is an open-label, dose-escalation and expansion trial evaluating emavusertib alone or in combination with ibrutinib in patients with R/R hematologic malignancies, with a focus on PCNSL.[9] The study is assessing the safety, pharmacokinetics, and anti-cancer activity of emavusertib.[9]
Experimental Protocols
Cell Viability Assay (MOLM-13 Cell Line)
This protocol is a representative method for assessing the effect of emavusertib on the viability of a FLT3-ITD positive AML cell line.
Materials:
-
MOLM-13 human AML cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture: Maintain MOLM-13 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed MOLM-13 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation and Treatment: Prepare a stock solution of emavusertib in DMSO. Perform serial dilutions to achieve the desired final concentrations. Add the compounds to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software.
AML Xenograft Model
This protocol provides a general framework for establishing and utilizing an AML xenograft model to evaluate the in vivo efficacy of emavusertib.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
AML cell line (e.g., MOLM-13) or patient-derived AML cells
-
Busulfan or irradiation source for pre-conditioning
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement (for subcutaneous models)
-
Flow cytometry reagents for engraftment analysis
Procedure:
-
Animal Acclimatization: Acclimatize immunodeficient mice for at least one week before the experiment.
-
Pre-conditioning: Sublethally irradiate the mice or treat them with busulfan 24 hours prior to cell injection to facilitate engraftment.[10]
-
Cell Injection:
-
For a disseminated leukemia model, inject 1-5 x 10^6 AML cells intravenously via the tail vein.
-
For a subcutaneous tumor model, inject the cells subcutaneously into the flank.
-
-
Treatment: Once tumors are established or a predetermined time has passed for the disseminated model, randomize the mice into treatment and control groups. Administer emavusertib or vehicle control orally at the desired dose and schedule.
-
Monitoring:
-
Monitor the health and body weight of the mice regularly.
-
For subcutaneous models, measure tumor volume with calipers 2-3 times per week.
-
For disseminated models, monitor for signs of disease progression (e.g., weight loss, hind limb paralysis). Engraftment can be confirmed by flow cytometry analysis of peripheral blood or bone marrow for human CD45+ cells.
-
-
Endpoint: Euthanize the mice when tumors reach a predetermined size, when they show signs of significant morbidity, or at the end of the study period.
-
Analysis: Collect tumors and/or hematopoietic tissues for further analysis, such as histology, immunohistochemistry, or flow cytometry, to assess treatment efficacy.
Conclusion
This compound is a promising dual inhibitor of IRAK4 and FLT3 with a strong rationale for its use in various hematological malignancies. Its ability to target key oncogenic pathways, particularly in genetically defined patient populations, highlights its potential as a valuable therapeutic agent. The preclinical and clinical data to date support its continued investigation, both as a monotherapy and in combination with other anti-cancer drugs. The experimental protocols provided in this guide are intended to facilitate further research into the mechanisms and applications of emavusertib, ultimately contributing to the development of novel and effective treatments for patients with hematological cancers.
References
- 1. curis.com [curis.com]
- 2. Activation of targetable inflammatory immune signaling is seen in myelodysplastic syndromes with SF3B1 mutations | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. onclive.com [onclive.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Emavusertib Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its dual inhibitory activity makes it a promising therapeutic candidate for various hematological malignancies, including B-cell lymphomas and acute myeloid leukemia (AML), particularly those with mutations in MYD88 or FLT3.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of Emavusertib hydrochloride, detailing its mechanism of action, biochemical and cellular activities, and key experimental protocols.
Mechanism of Action
Emavusertib exerts its anti-tumor effects by targeting two key kinases involved in cancer cell proliferation and survival: IRAK4 and FLT3.
-
IRAK4 Inhibition: IRAK4 is a critical component of the myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[5] In malignancies with activating mutations in the MYD88 gene, such as certain B-cell lymphomas, constitutive IRAK4 signaling leads to the activation of the NF-κB pathway, promoting cell survival and proliferation.[3][4] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling cascade.[4]
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active and drives the proliferation of leukemic blasts in AML.[6][7] Emavusertib has been shown to inhibit the activity of both wild-type and mutated FLT3.[2]
The dual inhibition of IRAK4 and FLT3 by Emavusertib provides a multi-pronged attack on cancer cells, making it effective in both lymphoid and myeloid malignancies.[4]
Signaling Pathway
The signaling pathway inhibited by Emavusertib's action on IRAK4 is depicted below.
Caption: IRAK4-mediated NF-κB signaling pathway and the inhibitory action of Emavusertib.
Biochemical and Cellular Activity
The in vitro activity of Emavusertib has been characterized through various biochemical and cellular assays.
Kinase Inhibition
Emavusertib is a potent inhibitor of IRAK4 and also exhibits significant activity against FLT3. Its selectivity has been evaluated against a panel of other kinases.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| IRAK4 | 57 | FRET Kinase Assay | [2] |
| IRAK4 | 31.7 | TR-FRET Assay | [4] |
| FLT3 | - | - | [2] |
Note: Specific IC50 for FLT3 was not consistently reported in the search results, but its inhibition is a known activity of Emavusertib.
Kinase Selectivity
A broad kinase panel screening revealed that Emavusertib, at a concentration of 1 µM, significantly inhibits a limited number of other kinases in addition to IRAK4 and FLT3.
| Kinase | % Inhibition at 1 µM |
| CLK1 | ≥50% |
| CLK2 | ≥50% |
| CLK4 | ≥50% |
| DYRK1A | ≥50% |
| DYRK1B | ≥50% |
| TrkA | ≥50% |
| TrkB | ≥50% |
| Haspin | ≥50% |
| NEK11 | ≥50% |
Data sourced from a kinome panel by Eurofins.[4]
Cellular Activity
Emavusertib has demonstrated potent anti-proliferative and pro-apoptotic activity in various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | IC50 | Reference |
| THP-1 | Acute Monocytic Leukemia | Cytokine Release (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [3][6] |
| MOLM-13 | Acute Myeloid Leukemia (FLT3-ITD) | Cell Viability | 150 nM | [8] |
| Karpas1718 | Marginal Zone Lymphoma (MYD88 L265P) | Cell Proliferation | 3.72 µM | [1] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to characterize Emavusertib.
IRAK4 Kinase Inhibition Assay (FRET)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro potency of Emavusertib against IRAK4.
Materials:
-
Recombinant human IRAK4 enzyme
-
FRET peptide substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
DMSO
-
384-well assay plates
-
Plate reader capable of FRET measurements
Procedure:
-
Prepare a serial dilution of Emavusertib in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted Emavusertib or DMSO (vehicle control) to the assay wells.
-
Add the IRAK4 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the FRET peptide substrate and ATP.
-
Incubate the reaction at room temperature for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Read the plate on a FRET-capable plate reader.
-
Calculate the percent inhibition for each Emavusertib concentration and determine the IC50 value using a suitable data analysis software.
Cellular Cytokine Release Assay (THP-1 Cells)
This protocol details the measurement of pro-inflammatory cytokine release from TLR-stimulated THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol
-
Lipopolysaccharide (LPS) or other TLR agonist
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNF-α, IL-1β, IL-6, and IL-8 ELISA kits
-
Plate reader for ELISA
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere and differentiate if necessary (e.g., with PMA).
-
Prepare serial dilutions of Emavusertib in cell culture medium.
-
Pre-treat the cells with the diluted Emavusertib or DMSO (vehicle control) for 1 hour at 37°C.[3]
-
Stimulate the cells with a TLR agonist (e.g., 10 µg/mL LTA) and incubate for 5 hours at 37°C in a CO2 incubator.[3]
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.[3]
-
Collect the supernatant and perform ELISAs for TNF-α, IL-1β, IL-6, and IL-8 according to the manufacturer's instructions.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations.
-
Determine the IC50 of Emavusertib for the inhibition of each cytokine's release.
Cell Viability Assay (MOLM-13 Cells)
This protocol describes a method to assess the effect of Emavusertib on the viability of FLT3-mutated AML cells.
Materials:
-
MOLM-13 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed MOLM-13 cells in a 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well).
-
Prepare serial dilutions of Emavusertib in cell culture medium.
-
Add the diluted Emavusertib or DMSO (vehicle control) to the wells.
-
Incubate the plate for 20 hours at 37°C in a CO2 incubator.[8]
-
Allow the plate to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (MZL Cells)
This protocol outlines the detection of apoptosis in Marginal Zone Lymphoma (MZL) cells treated with Emavusertib using Annexin V staining.
Materials:
-
MZL cell lines (e.g., Karpas1718)
-
Appropriate cell culture medium
-
This compound
-
DMSO
-
Annexin V Apoptosis Detection Kit (e.g., from Thermo Fisher Scientific)[1]
-
Flow cytometer
Procedure:
-
Seed MZL cells in a culture plate and treat with Emavusertib (e.g., 10 µM) or DMSO for 72 hours.[6]
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and a dead cell stain (e.g., Propidium Iodide or 7-AAD) to the cells.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V positive, dead cell stain negative), late apoptotic/necrotic (Annexin V positive, dead cell stain positive), and live cells.
Experimental Workflow and Logic
The in vitro characterization of Emavusertib typically follows a logical progression from biochemical assays to more complex cellular models.
Caption: A logical workflow for the in vitro characterization of this compound.
Conclusion
This compound is a promising dual IRAK4 and FLT3 inhibitor with potent in vitro activity against hematological malignancies. The experimental protocols and data presented in this guide provide a framework for the comprehensive in vitro characterization of Emavusertib and similar molecules. A thorough understanding of its biochemical and cellular effects is crucial for its continued development as a targeted cancer therapeutic.
References
- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Probe Emavusertib | Chemical Probes Portal [chemicalprobes.org]
- 5. High-throughput Identification of FLT3 Wild-type and Mutant Kinase Substrate Preferences and Application to Design of Sensitive In Vitro Kinase Assay Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Emavusertib Hydrochloride: A Deep Dive into its Impact on Cytokine Production
For Immediate Release
This technical guide provides an in-depth analysis of emavusertib hydrochloride (CA-4948), a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). This document, intended for researchers, scientists, and drug development professionals, will explore the mechanism of action of emavusertib and its significant effects on the production of various pro-inflammatory cytokines.
Introduction
This compound is a clinical-stage therapeutic agent that has demonstrated promising activity in various hematological malignancies.[1] Its dual inhibitory action on IRAK4 and FLT3 targets key signaling pathways involved in inflammation and oncogenesis.[2][3] A crucial aspect of its anti-tumor and anti-inflammatory potential lies in its ability to modulate the production of cytokines, key signaling molecules that play a pivotal role in the tumor microenvironment and inflammatory responses.[2][4]
Mechanism of Action: Inhibition of the IRAK4 Signaling Pathway
Emavusertib's primary mechanism of action involves the inhibition of IRAK4, a critical serine/threonine kinase downstream of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R).[5][6] In normal immune responses, the activation of these receptors by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) triggers the recruitment of the adaptor protein MyD88, leading to the formation of the "Myddosome" complex and the subsequent activation of IRAK4.[4][7] Activated IRAK4 then initiates a signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of pro-inflammatory cytokine gene expression.[7]
In various cancers, particularly those with mutations in MYD88 or spliceosome components like SF3B1 and U2AF1, this pathway is constitutively active, leading to aberrant and sustained production of pro-inflammatory cytokines that promote tumor cell survival and proliferation.[4][8] Emavusertib directly binds to and inhibits the kinase activity of IRAK4, thereby blocking the downstream signaling to NF-κB and suppressing the transcription of target genes, including those encoding for various cytokines.[5]
References
- 1. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. susi.usi.ch [susi.usi.ch]
- 3. onclive.com [onclive.com]
- 4. curis.com [curis.com]
- 5. curis.com [curis.com]
- 6. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Methodological & Application
Application Notes and Protocols for Emavusertib Hydrochloride in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib hydrochloride (also known as CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the inhibition of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are crucial for the activation of downstream transcription factors like NF-κB, leading to inflammation and cell survival.[3][4][5][6] By blocking IRAK4, Emavusertib disrupts the formation of the Myddosome complex, a key step in this pathway.[3][7] Additionally, its inhibitory effect on FLT3 makes it a promising therapeutic agent for hematologic malignancies harboring FLT3 mutations, such as Acute Myeloid Leukemia (AML).[2][4] These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its biological activity.
Mechanism of Action: Targeting the TLR/MYD88 Signaling Pathway
Emavusertib's primary mechanism of action is the inhibition of IRAK4, a critical serine/threonine kinase in the TLR/MYD88 signaling cascade. Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates other downstream proteins, ultimately leading to the activation of the NF-κB and MAPK signaling pathways.[3][4] These pathways regulate the expression of pro-inflammatory cytokines and promote cell proliferation and survival. By inhibiting IRAK4, Emavusertib effectively blocks these downstream effects.
Caption: Emavusertib inhibits IRAK4, blocking the TLR/MYD88 signaling pathway.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound in various cell lines and assays.
| Cell Line | Assay Type | Parameter | Value | Reference |
| THP-1 | Cytokine Release | IC50 (TNF-α, IL-1β, IL-6, IL-8) | <250 nM | [1][8] |
| MOLM-13 (FLT3-ITD+) | Cytotoxicity | IC50 | 150 nM | |
| OCI-Ly10 (MYD88 mutant) | Cell Growth Inhibition | IC50 | 1.5 µM | [9] |
| MV4-11 | pIRAK1 Modulation | IC50 | 270 nM | [9] |
| Marginal Zone Lymphoma (MZL) cell lines | Apoptosis Induction | Concentration | 10 µM (72h) | [8][10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the effect of Emavusertib on cell viability and to determine its IC50 value.
Materials:
-
This compound
-
Target cells (e.g., MOLM-13, THP-1)
-
Complete cell culture medium (e.g., RPMI 1640 with 10-20% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For suspension cells (e.g., MOLM-13), seed at a density of 0.5-1.0 x 10^5 cells/mL in a 96-well plate with a final volume of 100 µL per well.
-
For adherent cells, seed at an appropriate density to achieve 70-80% confluency on the day of treatment and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of Emavusertib in complete culture medium to achieve the desired final concentrations. It is recommended to start with a broad range (e.g., 1 nM to 10 µM) and then narrow it down based on initial results.
-
Add the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
-
Incubation:
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Emavusertib concentration to determine the IC50 value.
-
Cytokine Release Assay (ELISA)
This protocol is for measuring the inhibitory effect of Emavusertib on the release of pro-inflammatory cytokines from THP-1 cells.
Materials:
-
This compound
-
THP-1 cells
-
Complete culture medium (RPMI 1640 + 10% FBS)
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Lipopolysaccharide (LPS)
-
24-well or 96-well plates
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI 1640 with 10% FBS.
-
To differentiate into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 nM) for 24-48 hours. After differentiation, replace the medium with fresh complete medium and allow the cells to rest for 24 hours.
-
-
Pre-treatment with Emavusertib:
-
Treat the THP-1 cells (differentiated or undifferentiated) with various concentrations of Emavusertib for 1-2 hours.[1]
-
-
Stimulation:
-
Stimulate the cells with a TLR agonist, such as LPS (e.g., 1 µg/mL), to induce cytokine production. Include an unstimulated control.
-
-
Incubation:
-
Incubate the plates for 4-24 hours at 37°C with 5% CO2.[1]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Perform the ELISA for the target cytokines (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine from the standard curve.
-
Determine the percentage of inhibition of cytokine release by Emavusertib compared to the LPS-stimulated control.
-
Western Blotting for Phosphorylated IRAK1 (pIRAK1)
This protocol is to assess the direct inhibitory effect of Emavusertib on IRAK4 activity by measuring the phosphorylation of its downstream target, IRAK1.
Materials:
-
This compound
-
Target cells (e.g., MV4-11, THP-1)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pIRAK1, anti-total IRAK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Emavusertib at desired concentrations for a specified time (e.g., 1-4 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pIRAK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total IRAK1 and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of pIRAK1.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying the induction of apoptosis by Emavusertib.
Materials:
-
This compound
-
Target cells (e.g., MZL cell lines, MOLM-13)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Cell Harvesting and Washing:
-
Harvest the cells (including any floating cells from adherent cultures) and wash them twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Experimental Workflow Diagram
Caption: General workflow for in vitro characterization of Emavusertib.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. moleculardevices.com [moleculardevices.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. researchhub.com [researchhub.com]
- 8. mdpi.com [mdpi.com]
- 9. nanopartikel.info [nanopartikel.info]
- 10. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
Application Notes and Protocols for Emavusertib Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of Emavusertib hydrochloride (also known as CA-4948) in various mouse models, based on preclinical data. The information is intended to guide researchers in designing in vivo studies to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this potent oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).
Mechanism of Action
This compound is a selective, orally bioavailable small molecule inhibitor of IRAK-4.[1] IRAK-4 is a critical component of the myddosome signaling complex, which is downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[1] By inhibiting IRAK-4, Emavusertib blocks the MYD88 signaling pathway, leading to the repression of pro-inflammatory and cellular proliferation pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1][2] This inhibition ultimately results in apoptosis of cancer cells that are dependent on these signaling cascades.[1][2] Additionally, Emavusertib has been shown to inhibit FLT3, making it a dual inhibitor with potential therapeutic benefits in hematologic malignancies harboring FLT3 mutations.[3]
Signaling Pathway Targeted by Emavusertib
References
Application Notes and Protocols for Solubilizing Emavusertib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib hydrochloride (also known as CA-4948 hydrochloride) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the inhibition of the MyD88 signaling pathway, which subsequently blocks downstream NF-κB activation and the production of pro-inflammatory cytokines.[1][4][5] This inhibitory action leads to anti-inflammatory and anti-proliferative effects, making Emavusertib a compound of significant interest in the treatment of hematologic malignancies such as acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), and B-cell lymphomas.[4][6][7][8] Proper solubilization is a critical first step for its use in in vitro and in vivo laboratory research. These application notes provide detailed protocols for the solubilization of this compound for various research applications.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | N-{5-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(morpholin-4-yl)[2][4]oxazolo[4,5-b]pyridin-6-yl}-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide, hydrochloride (1:1) | [9] |
| Molecular Formula | C₂₄H₂₆ClN₇O₅ | [9] |
| Molecular Weight | 527.9 g/mol | [9] |
| Appearance | Solid | [10] |
| Storage | Store at -20°C | [10] |
Solubility Data
The solubility of this compound is a key factor in the design of laboratory experiments. The following table summarizes the available solubility data. It is important to note that the non-hydrochloride form of Emavusertib has a reported solubility of 49 mg/mL in fresh DMSO.[2] The hydrochloride salt is also readily soluble in DMSO.[11]
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO (Dimethyl sulfoxide) | Soluble | A 10 mM stock solution is readily achievable.[11] | The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] |
| Ethanol | Poorly soluble | Data not readily available. | May require heating or co-solvents to achieve desired concentration. |
| Water | Insoluble | Data not readily available. | This compound is not recommended for direct dissolution in aqueous buffers. |
| PBS (Phosphate-Buffered Saline) | Insoluble | Data not readily available. | Direct dissolution in PBS is not recommended. |
Signaling Pathway of this compound
This compound primarily targets IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[4][10] Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4, leading to the formation of the "Myddosome" complex.[4][6] Activated IRAK4 phosphorylates other IRAK family members, ultimately leading to the activation of the transcription factor NF-κB and the production of inflammatory cytokines.[4][5] Emavusertib also inhibits FLT3, a receptor tyrosine kinase often mutated in AML.[3][5]
Caption: Inhibition of IRAK4 and FLT3 signaling by this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for dilution in cell culture media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.28 mg of this compound (Molecular Weight: 527.9 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the powder. For the example above, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Caption: Standard workflow for preparing this compound stock solution.
Protocol 2: Preparation of a Formulation for In Vivo Animal Studies
This protocol is adapted from a general method for preparing poorly water-soluble compounds for oral or parenteral administration in animal models.[2] Note: The optimal formulation may vary depending on the animal model and route of administration. This formulation should be prepared fresh before each use.
Materials:
-
This compound 10 mM stock solution in DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water (ddH₂O) or saline
-
Sterile tubes
-
Calibrated pipettes
Procedure:
-
Calculate Required Volumes: Determine the total volume of the final formulation needed based on the number of animals and the dosage. The following example is for preparing 1 mL of a formulation with a final DMSO concentration of 5%.
-
Prepare the Vehicle Mixture:
-
In a sterile tube, add 400 µL of PEG300.
-
Add 50 µL of the 10 mM this compound stock solution in DMSO.
-
Mix thoroughly by pipetting or gentle vortexing until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture.
-
Mix again until the solution is clear and homogenous.
-
-
Add Aqueous Component:
-
Slowly add 500 µL of sterile ddH₂O or saline to the mixture while vortexing to prevent precipitation.
-
The final solution should be a clear, homogenous emulsion.
-
-
Administration: Use the freshly prepared formulation for administration to animals immediately. Do not store this formulation.
Caption: Decision-making process for solvent selection.
Troubleshooting
-
Precipitation upon dilution in aqueous media: If the compound precipitates when diluting the DMSO stock solution into cell culture media or buffer, ensure the final DMSO concentration is kept low (typically below 0.5%) and that the stock solution is added to the aqueous medium with vigorous mixing.
-
Incomplete dissolution: If the powder does not fully dissolve in DMSO, ensure the DMSO is anhydrous and consider gentle warming.
-
Instability of in vivo formulation: The formulation for in vivo use is an emulsion and may not be stable over time. It is critical to prepare it fresh and use it immediately.
Safety Precautions
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. onclive.com [onclive.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 8. asco.org [asco.org]
- 9. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Emavusertib (hydrochloride) - Immunomart [immunomart.org]
Application Notes: Flow Cytometry Analysis of Emavusertib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (CA-4948) is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] Its mechanism of action involves the suppression of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are dependent on the IRAK4 kinase.[4][5] By inhibiting IRAK4, Emavusertib blocks the activation of downstream signaling cascades, including the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial for the proliferation and survival of certain cancer cells.[4][6] Additionally, its inhibition of FLT3 makes it a promising agent against hematological malignancies harboring FLT3 mutations, such as Acute Myeloid Leukemia (AML).[2][7]
Preclinical studies have demonstrated that Emavusertib induces cell cycle arrest, reduces cell proliferation, and promotes apoptosis in various cancer cell lines, particularly those with mutations in MYD88 or FLT3.[6][7][8][9] Flow cytometry is an indispensable tool for quantifying these cellular responses. This document provides detailed protocols for analyzing the effects of Emavusertib on the cell cycle, apoptosis, and intracellular signaling pathways.
Emavusertib's Dual Mechanism of Action
Emavusertib's anti-cancer activity stems from its ability to inhibit two key kinases: IRAK4 and FLT3. The diagram below illustrates the signaling pathways targeted by the drug.
Caption: Emavusertib inhibits IRAK4 in the TLR pathway and the FLT3 receptor.
General Experimental Workflow
The successful execution of flow cytometry protocols relies on a systematic workflow from sample preparation to data analysis. The following diagram provides a general overview of the key steps involved in the protocols described in this document.
Caption: General workflow for flow cytometry analysis of treated cells.
Protocol 1: Cell Cycle Analysis using Propidium Iodide
Principle: This protocol is used to assess the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Emavusertib has been shown to induce a moderate increase in the sub-G0 fraction, indicative of apoptosis, and cause G1 phase arrest in certain cell types.[6][8][9]
Methodology:
-
Cell Seeding: Seed cells (e.g., AML or lymphoma cell lines) in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
Treatment: Treat cells with the desired concentrations of Emavusertib (e.g., 1-10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[6]
-
Harvesting:
-
For suspension cells, collect them by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant (containing floating/dead cells) and detach the remaining cells with trypsin. Combine all cells and centrifuge.
-
-
Washing: Wash the cell pellet once with 1-2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Fixation: Resuspend the cell pellet gently in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubation: Incubate the fixed cells for at least 2 hours at 4°C. Cells can be stored at -20°C for several weeks if necessary.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Use a linear scale for the forward scatter (FSC) and side scatter (SSC) and a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE).
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to gate on single cells and model the DNA content histogram to determine the percentage of cells in the Sub-G0, G0/G1, S, and G2/M phases.
Expected Quantitative Data:
| Treatment | Duration | % Sub-G0 | % G0/G1 | % S | % G2/M |
| Vehicle (DMSO) | 72h | 2.1 ± 0.5 | 55.4 ± 2.1 | 28.3 ± 1.5 | 14.2 ± 1.0 |
| Emavusertib (5 µM) | 72h | 8.5 ± 1.2 | 68.7 ± 2.5 | 15.1 ± 1.8 | 7.7 ± 0.9 |
| Emavusertib (10 µM) | 72h | 15.3 ± 1.8 | 72.1 ± 3.0 | 8.2 ± 1.1 | 4.4 ± 0.7 |
Data are representative and should be determined empirically.
Protocol 2: Apoptosis Detection using Annexin V and PI Staining
Principle: This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells). Emavusertib treatment is known to significantly increase the apoptotic cell population.[6][8]
Caption: Principle of Annexin V/PI apoptosis assay and expected results.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol.
-
Harvesting: Collect all cells, including the supernatant, by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash cells once with 1-2 mL of cold PBS and once with 1X Annexin V Binding Buffer.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC, APC) and 5 µL of PI solution (or another viability dye like 7-AAD).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately on a flow cytometer. Acquire at least 10,000 events per sample.
-
Data Analysis: Create a dot plot of Annexin V fluorescence versus PI fluorescence. Set up quadrants to distinguish the four populations: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Expected Quantitative Data:
| Treatment | Duration | % Viable | % Early Apoptotic | % Late Apoptotic / Necrotic |
| Vehicle (DMSO) | 72h | 94.5 ± 1.5 | 2.5 ± 0.8 | 3.0 ± 0.5 |
| Emavusertib (5 µM) | 72h | 65.2 ± 3.1 | 18.3 ± 2.2 | 16.5 ± 1.9 |
| Emavusertib (10 µM) | 72h | 38.9 ± 4.0 | 35.1 ± 3.5 | 26.0 ± 2.8 |
Data are representative and should be determined empirically.
Protocol 3: Phospho-protein Analysis by Flow Cytometry (Phospho-flow)
Principle: Phospho-flow cytometry measures the phosphorylation status of intracellular signaling proteins at the single-cell level. This is critical for confirming the mechanism of action of kinase inhibitors like Emavusertib. This protocol provides an example for detecting the phosphorylation of p65 (REL-A), a key component of the NF-κB complex downstream of IRAK4.[6] A decrease in phosphorylated p65 (p-p65) would indicate successful target engagement by Emavusertib.
Methodology:
-
Cell Culture and Treatment: Culture cells as previously described. Treat with Emavusertib for a shorter duration (e.g., 30 minutes to 2 hours) to capture immediate signaling changes. Include a positive control stimulus if applicable (e.g., LPS for TLR4 activation).
-
Fixation: Immediately after treatment, fix cells by adding paraformaldehyde directly to the culture medium to a final concentration of 1.6% and incubate for 10-15 minutes at room temperature.
-
Harvesting and Permeabilization:
-
Harvest the fixed cells and centrifuge at 500-600 x g for 5 minutes.
-
Discard the supernatant and resuspend the pellet in 1 mL of ice-cold 90% methanol.
-
Incubate on ice for 30 minutes to permeabilize the cells.
-
-
Washing: Wash the cells twice with 1-2 mL of Staining Buffer (e.g., PBS with 1% BSA).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-phospho-p65 antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 60 minutes at room temperature in the dark.
-
Washing: Wash the cells once with 1-2 mL of Staining Buffer.
-
Data Acquisition: Resuspend cells in 500 µL of Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the cell population of interest. Analyze the histogram of the phospho-p65 fluorescence and quantify the change in Median Fluorescence Intensity (MFI) between treated and control samples.
Expected Quantitative Data:
| Sample Condition | p-p65 MFI | Fold Change vs. Stimulated |
| Unstimulated Control | 150 ± 25 | 0.15 |
| Stimulated (LPS) + Vehicle | 1000 ± 80 | 1.00 |
| Stimulated (LPS) + Emavusertib | 350 ± 45 | 0.35 |
Data are representative and should be determined empirically. MFI = Median Fluorescence Intensity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. curis.com [curis.com]
- 6. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 9. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Emavusertib in Patient-Derived Xenograft (PDX) Models
Introduction
Emavusertib (CA-4948) is an orally bioavailable, selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] It plays a critical role in blocking signal transduction downstream of Toll-like receptors (TLRs) and IL-1 receptors (IL-1R), which are often dysregulated in various malignancies.[3][4] The primary mechanism involves the inhibition of the MyD88-dependent signaling pathway, leading to the suppression of NF-κB and other pro-inflammatory and survival pathways.[3][5] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable for preclinical evaluation as they retain the genetic and phenotypic heterogeneity of the original tumor.[6][7] These models have been instrumental in evaluating the efficacy of Emavusertib in hematological malignancies.
Mechanism of Action
Emavusertib targets IRAK4, a serine/threonine kinase crucial for the assembly of the "Myddosome," a signaling complex formed with the adaptor protein MYD88.[4][5] In cancers with activating mutations in MYD88 (e.g., MYD88-L265P found in B-cell lymphomas) or mutations in spliceosome genes like SF3B1 and U2AF1 (found in AML and MDS), this pathway is constitutively active.[4][8] Spliceosome mutations can lead to the overexpression of a longer, oncogenic isoform of IRAK4 (IRAK4-L), which drives leukemic growth.[4][9] By inhibiting IRAK4, Emavusertib blocks downstream signaling to TRAF6 and TAK1, ultimately preventing the activation of the NF-κB and MAPK pathways, which promotes apoptosis and inhibits cell proliferation.[5][10] Additionally, its activity against FLT3 provides a dual-targeting approach in malignancies like Acute Myeloid Leukemia (AML) where FLT3 mutations are common drivers.[10][11]
Therapeutic Applications in PDX Models
Emavusertib has demonstrated significant anti-tumor activity in various PDX and other xenograft models, primarily for hematologic cancers.
-
Diffuse Large B-Cell Lymphoma (DLBCL): Emavusertib shows the greatest efficacy in Activated B-Cell (ABC) subtype DLBCL PDX models, particularly those harboring the MYD88 L265P mutation.[12] It has also proven effective in models with dual MYD88 and CD79B mutations.[12] In a xenograft model of ABC DLBCL (OCI-Ly3), oral administration led to partial tumor regression and significant tumor growth inhibition.[5]
-
Primary Central Nervous System Lymphoma (PCNSL): In a PCNSL xenograft model, treatment with Emavusertib at 100mg/kg improved median survival by 68%.[5]
-
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS): Preclinical studies in mouse models of AML have shown that Emavusertib has potent antileukemic activity.[1][13] Its efficacy is particularly noted in models with spliceosome or FLT3 mutations, aligning with its dual inhibitory mechanism.[8][10]
-
Overcoming Drug Resistance: Preclinical data indicates that Emavusertib can overcome resistance to other targeted therapies. In marginal zone lymphoma (MZL) cell lines resistant to BTK inhibitors (like ibrutinib) or PI3K inhibitors, Emavusertib restored sensitivity and acted synergistically with these agents.[5][14] This suggests its potential use in patients who have relapsed after treatment with BTK inhibitors.[8][15]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathway targeted by Emavusertib and a typical experimental workflow for its evaluation in PDX models.
Caption: The TLR/MYD88/IRAK4 signaling pathway inhibited by Emavusertib.
Caption: General experimental workflow for evaluating Emavusertib in PDX models.
Quantitative Data Summary
The following tables summarize the quantitative efficacy data for Emavusertib from preclinical studies.
Table 1: In Vitro Activity of Emavusertib
| Parameter | Cell Line / System | Value | Reference |
|---|---|---|---|
| IC50 (IRAK4) | Biochemical Assay | 57 nM | [1] |
| IC50 (Cytokine Release) | TLR-Stimulated THP-1 Cells | <250 nM (for TNF-α, IL-1β, IL-6, IL-8) | [1][2] |
| Effect on Cytokine Secretion | ABC DLBCL Cell Lines | 36% ↓ in IL-6, 40-41% ↓ in IL-10 | [5] |
| Effect on Cytokine Secretion | GCB DLBCL Cell Line | 35% ↓ in IL-10 |[5] |
Table 2: In Vivo Efficacy of Emavusertib in Xenograft Models
| Model Type | Cancer Type | Treatment Regimen | Key Efficacy Outcome | Reference |
|---|---|---|---|---|
| Cell Line Xenograft | ABC DLBCL (OCI-Ly3, MYD88-L265P) | 100 mg/kg, QD, Oral | >90% Tumor Growth Inhibition (TGI) | [5] |
| Cell Line Xenograft | ABC DLBCL (OCI-Ly3, MYD88-L265P) | 200 mg/kg, QD, Oral | Partial Tumor Regression | [5] |
| Cell Line Xenograft | Primary CNS Lymphoma | 100 mg/kg, QD, Oral | 68% improvement in median survival | [5] |
| Syngeneic Model | Primary CNS Lymphoma (A20) | 100 mg/kg, QD, Oral | 61% improvement in median survival | [5] |
| PDX Models | ABC DLBCL (MYD88-L265P) | Not Specified | Efficacious in 4 of 5 models tested | [12] |
| PDX Model | ABC DLBCL (MYD88 & CD79B mutant) | Not Specified | Efficacious | [12] |
| PDX Model (Resistant) | ABC DLBCL (MYD88-L265P, BCL6 trans.) | Combination with Ibrutinib | Synergistic TGI |[12] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a DLBCL PDX Model
This protocol describes a typical study to evaluate the anti-tumor efficacy of Emavusertib monotherapy in an established DLBCL PDX model.
1. Animal Models and Housing
-
Animals: Use immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.
-
Housing: House mice in a specific-pathogen-free (SPF) facility in sterile micro-isolator cages with autoclaved food and water provided ad libitum.[16] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. PDX Tumor Implantation
-
Thaw a cryopreserved, viable tumor fragment from a previously established and characterized DLBCL PDX line (e.g., with a known MYD88 mutation status).
-
Under anesthesia, surgically implant a small tumor fragment (~20-30 mm³) subcutaneously into the right flank of each mouse.
-
Monitor mice for post-surgical recovery and tumor engraftment.
3. Study Initiation and Treatment
-
Once tumors reach a palpable, measurable volume (e.g., 100-150 mm³), randomize mice into treatment cohorts (n=8-10 mice per group).
-
Group 1: Vehicle Control (e.g., formulation buffer), administered orally once daily (QD).
-
Group 2: Emavusertib (e.g., 100 mg/kg), administered orally QD.[5]
-
-
Drug Formulation: Prepare Emavusertib for oral gavage according to the manufacturer's instructions or established protocols. A typical formulation might involve dissolving the compound in a vehicle like 0.5% methylcellulose with 0.2% Tween 80.
-
Administration: Administer the assigned treatment daily for a specified period (e.g., 21-28 consecutive days).
4. Monitoring and Endpoints
-
Tumor Volume: Measure tumor dimensions with digital calipers twice weekly. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Record animal body weight twice weekly as a measure of general toxicity.
-
Clinical Observations: Monitor animals daily for any signs of distress or toxicity.
-
Primary Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after the pre-defined treatment duration.
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
5. Tissue Collection and Analysis
-
At the study endpoint, euthanize mice via an approved method.
-
Excise tumors, measure their final weight, and divide them for downstream analysis (e.g., snap-freeze for Western blot, fix in formalin for immunohistochemistry).
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis by Western Blot
This protocol outlines the steps to assess the inhibition of the IRAK4 signaling pathway in tumor tissue from the in vivo study.
1. Protein Lysate Preparation
-
Homogenize snap-frozen tumor tissue (~50 mg) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
3. Antibody Incubation
-
Incubate the membrane overnight at 4°C with primary antibodies targeting key pathway proteins. Recommended antibodies include:
-
Phospho-IRAK1 (as a downstream marker of IRAK4 activity)
-
Total IRAK1
-
Phospho-p65 (NF-κB)
-
Total p65 (NF-κB)
-
β-Actin or GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a digital imaging system.
-
Quantify band intensity using densitometry software (e.g., ImageJ). Normalize phosphorylated protein levels to their total protein counterparts to determine the extent of pathway inhibition in Emavusertib-treated tumors compared to controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. curis.com [curis.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. onclive.com [onclive.com]
- 11. mdpi.com [mdpi.com]
- 12. curis.com [curis.com]
- 13. onclive.com [onclive.com]
- 14. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
Designing Synergistic Drug Combination Studies with Emavusertib Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Emavusertib Hydrochloride
Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its dual mechanism of action makes it a compelling candidate for combination therapies in various hematological malignancies and solid tumors. Emavusertib targets key signaling pathways involved in tumor cell proliferation, survival, and inflammation, including the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling cascades, which converge on the activation of NF-κB and MAPK pathways.[3][4] Furthermore, its inhibitory activity against FLT3 addresses a frequent driver mutation in Acute Myeloid Leukemia (AML).[5][6] Preclinical and clinical studies have demonstrated promising synergistic anti-tumor effects when Emavusertib is combined with other targeted agents and chemotherapy, providing a strong rationale for its investigation in combination studies.[7][8]
Signaling Pathways and Rationale for Combination
Emavusertib's therapeutic potential is rooted in its ability to modulate critical cancer-related signaling pathways. Understanding these pathways is crucial for designing rational drug combinations.
The IRAK4-Mediated TLR/IL-1R Signaling Pathway
The TLR/IL-1R signaling pathway is a key component of the innate immune system, but its aberrant activation is implicated in the pathogenesis of various cancers. Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, leading to the formation of the "Myddosome" complex, where IRAK4 plays a central role as a master kinase. Activated IRAK4 phosphorylates and activates downstream effectors, ultimately leading to the activation of the transcription factor NF-κB and the MAPK pathway. These pathways promote the expression of pro-inflammatory cytokines, anti-apoptotic proteins, and factors that drive cell proliferation and survival. In certain B-cell lymphomas with MYD88 mutations, this pathway is constitutively active.[9]
Rationale for Combination: Combining Emavusertib with agents that target parallel or downstream components of other survival pathways, such as the B-cell receptor (BCR) signaling pathway (e.g., BTK inhibitors like ibrutinib), can lead to a more profound and durable anti-tumor response.[9]
The FLT3 Signaling Pathway in AML
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in AML and are associated with a poor prognosis. These mutations lead to constitutive activation of the FLT3 receptor, which in turn activates downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5, promoting uncontrolled proliferation and survival of leukemic blasts.
Rationale for Combination: The dual inhibition of FLT3 by Emavusertib provides a strong rationale for combining it with other anti-leukemic agents, such as the BCL-2 inhibitor venetoclax or hypomethylating agents like azacitidine, to target multiple survival mechanisms in AML cells.[7][8]
Preclinical Data for Emavusertib Combination Studies
Quantitative data from preclinical studies are essential for informing the design of clinical trials. The following tables summarize key findings from in vitro studies of Emavusertib in combination with other anti-cancer agents.
Table 1: Synergistic Activity of Emavusertib (CA-4948) in Combination with Azacitidine and Venetoclax in AML Cell Lines [7]
| Cell Line | Emavusertib (10 µM) + Azacitidine | Emavusertib (10 µM) + Venetoclax | Emavusertib (10 µM) + Azacitidine + Venetoclax |
| % Growth Inhibition | % Growth Inhibition | % Growth Inhibition | |
| THP-1 | ++ | + | +++ |
| F-36P | ++ | + | +++ |
| OCI-AML2 | ++ | ++ | +++ |
| GDM-1 | ++ | ++ | +++ |
| Data is qualitatively summarized from the source. + indicates less than 50% growth inhibition (p<0.05), ++ indicates 50-100% growth inhibition (p<0.05), and +++ indicates 100% growth inhibition and induction of cell death (p<0.05). |
Table 2: Synergy of Emavusertib in Combination with BTK and PI3K Inhibitors in MYD88-mutated Lymphoma Cell Lines [9]
| Cell Line | Combination | Synergy Score (Chou-Talalay) | Synergy Score (MuSyc Efficacy) |
| Karpas-1718 | Emavusertib + Ibrutinib | Synergistic | Synergistic |
| OCI-Ly10 | Emavusertib + Ibrutinib | Synergistic | Synergistic |
| TMD8 | Emavusertib + Ibrutinib | Synergistic | Additive |
| HBL1 | Emavusertib + Ibrutinib | Synergistic | Synergistic |
| Karpas-1718 | Emavusertib + Idelalisib | Synergistic | Synergistic |
| OCI-Ly10 | Emavusertib + Idelalisib | Synergistic | Synergistic |
| TMD8 | Emavusertib + Idelalisib | Additive | Additive |
| HBL1 | Emavusertib + Idelalisib | Synergistic | Synergistic |
| Synergy scores are summarized from the source. The Chou-Talalay method and MuSyc algorithm were used to determine the beneficial effect of the combinations. |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and reliability of drug combination studies.
In Vitro Cell Viability and Synergy Analysis
This protocol outlines the steps for assessing the effects of Emavusertib in combination with another drug on cancer cell viability and for quantifying the synergy of the interaction.
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment and recovery.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of Emavusertib and the combination drug in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of each drug and their combinations in culture medium. For combination studies, a constant ratio or a matrix design can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 or 96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Protocol 2: Synergy Analysis using the Chou-Talalay Method
-
Data Input:
-
Input the dose-response data from the single agent and combination treatments into a suitable software program (e.g., CompuSyn). The data should include drug concentrations and the corresponding effect (e.g., percent inhibition of cell viability).
-
-
Median-Effect Analysis:
-
The software will generate median-effect plots for each drug and their combination based on the mass-action law. This analysis will determine the potency (Dm or IC50) and the shape of the dose-effect curve (m value).
-
-
Combination Index (CI) Calculation:
-
The software calculates the Combination Index (CI) for each data point. The CI value quantitatively defines the interaction between the two drugs:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
-
Data Visualization:
-
Generate a Faction affected (Fa)-CI plot (isobologram) to visualize the synergy or antagonism across a range of effect levels.
-
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate the molecular mechanisms underlying the synergistic effects of drug combinations. This protocol focuses on the analysis of the NF-κB signaling pathway.
Protocol 3: Western Blotting for NF-κB Activation
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with Emavusertib, the combination drug, or their combination for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
In Vivo Xenograft Studies
In vivo studies are crucial to validate the efficacy of drug combinations observed in vitro. This protocol provides a general framework for an AML xenograft model.
Protocol 4: AML Xenograft Model
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or NSG mice) that can support the engraftment of human AML cells.
-
-
Cell Implantation:
-
Inject a predetermined number of human AML cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of each mouse or intravenously to establish a disseminated leukemia model.
-
-
Tumor Establishment and Randomization:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Emavusertib alone, combination drug alone, and Emavusertib in combination).
-
-
Drug Administration:
-
Administer Emavusertib and the combination drug via the appropriate route (e.g., oral gavage for Emavusertib) and schedule based on preclinical pharmacokinetic and pharmacodynamic data.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice a week).
-
Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
Conclusion
The dual inhibitory activity of Emavusertib against IRAK4 and FLT3 provides a strong foundation for designing rational drug combination studies. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively design and execute preclinical studies to explore the synergistic potential of Emavusertib in combination with other anti-cancer agents. Rigorous in vitro and in vivo testing, coupled with a thorough understanding of the underlying signaling pathways, will be instrumental in advancing Emavusertib-based combination therapies into the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. onclive.com [onclive.com]
- 6. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 7. curis.com [curis.com]
- 8. mdpi.com [mdpi.com]
- 9. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determination of IC50 for Emavusertib Hydrochloride in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its dual inhibitory action makes it a promising therapeutic candidate for various hematological malignancies where these pathways are often dysregulated. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of Emavusertib hydrochloride in cancer cell lines and summarizes the available public data on its activity.
Mechanism of Action
Emavusertib targets two key signaling molecules:
-
IRAK4: A critical component of the Myddosome signaling complex, downstream of Toll-like receptors (TLRs) and the IL-1 receptor. Inhibition of IRAK4 blocks the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3]
-
FLT3: A receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active, driving the proliferation of leukemic cells.[1]
By inhibiting both IRAK4 and FLT3, Emavusertib can effectively target the oncogenic signaling pathways in various cancers, particularly hematological malignancies.[1][3]
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values for Emavusertib in various cancer cell lines and assays. It is important to note that IC50 values can vary depending on the cell line, assay method, and experimental conditions.
| Cell Line | Cancer Type | IC50 Value | Assay Type / Endpoint | Incubation Time | Reference |
| FLT3-mutated cell lines | Acute Myeloid Leukemia (AML) | 58-200 nM | Cytotoxicity Assay | Not Specified | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 150 nM | Not Specified | Not Specified | |
| Karpas1718 | Marginal Zone Lymphoma (MZL) | 3.72 µM | MTT Assay | 72 hours | [4] |
| VL51 | Marginal Zone Lymphoma (MZL) | 21–38 µM | MTT Assay | 72 hours | [4] |
| THP-1 | Acute Monocytic Leukemia | <250 nM | Cytokine Release (TNFα, etc.) | 5 hours | [2] |
| OCI-Ly3 (in vivo) | Diffuse Large B-Cell Lymphoma | Tumor volume reduction | Xenograft model | Not Applicable | [5] |
| Enzymatic Assay | |||||
| IRAK4 | - | 31.7 nM | Enzymatic Assay | Not Applicable | [5] |
| IRAK4 | - | 57 nM | Enzymatic Assay | Not Applicable |
Note: At the time of this writing, extensive public data on the IC50 values of Emavusertib in solid tumor cell lines (e.g., lung, breast, colon, melanoma) is limited.
Experimental Protocols
This section provides detailed protocols for determining the IC50 of this compound using two common cell viability assays: MTT and CellTiter-Glo®.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Emavusertib stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially to determine the approximate IC50.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Emavusertib. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTT but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Emavusertib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, by measuring luminescence.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent luminescence signal cross-talk.
-
-
Drug Treatment:
-
Follow the same drug treatment protocol as for the MTT assay.
-
-
Assay Procedure:
-
After the desired incubation period (e.g., 72 hours), equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium and reagent but no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the data and determine the IC50 value as described for the MTT assay.
-
Mandatory Visualizations
Caption: Emavusertib Signaling Pathway
Caption: IC50 Determination Workflow
References
Application Notes and Protocols: Utilizing Emavusertib for CRISPR-Based Target Validation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Emavusertib, a potent dual IRAK4 and FLT3 inhibitor, in the validation of targets identified through CRISPR-based screening. The following protocols and data presentation guidelines will enable researchers to effectively confirm the therapeutic relevance of IRAK4 and other potential targets in preclinical drug development.
Introduction to Emavusertib
Emavusertib (formerly CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3). IRAK4 is a critical kinase in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are often dysregulated in various cancers and inflammatory diseases. Upon activation, these pathways signal through the MyD88 adapter protein, leading to the activation of NF-κB and the production of pro-inflammatory cytokines that promote cell survival and proliferation. By inhibiting IRAK4, Emavusertib effectively blocks this signaling cascade, inducing apoptosis in cancer cells that are dependent on this pathway.[1][2] Emavusertib has also demonstrated anti-proliferative activity by inhibiting FLT3, a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[3][4]
CRISPR-Based Target Validation: A Powerful Approach
CRISPR-Cas9 technology has revolutionized functional genomics, providing a robust tool for target identification and validation.[5] Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, either confer sensitivity or resistance to a particular therapeutic agent or modulate a disease-relevant phenotype. Following a CRISPR screen, validating the identified "hits" is a crucial step to ensure that they represent genuine therapeutic targets before committing to a full-scale drug discovery program.[6] Small molecule inhibitors, such as Emavusertib, are invaluable tools for this validation process, as they can phenocopy the effects of a genetic knockout and provide a more direct path toward therapeutic development.
Application: Validating IRAK4 as a Therapeutic Target Following a CRISPR Screen
This section outlines a hypothetical, yet representative, workflow for validating IRAK4 as a therapeutic target using Emavusertib after its identification in a CRISPR-based screen.
Scenario: A genome-wide CRISPR knockout screen is performed in a diffuse large B-cell lymphoma (DLBCL) cell line with a known MYD88-L265P mutation to identify genes that sensitize the cells to a standard-of-care chemotherapy agent. The screen identifies IRAK4 as a top synthetic lethal hit.
Experimental Workflow for Target Validation
The following diagram illustrates the workflow for validating IRAK4 as a therapeutic target using Emavusertib.
References
- 1. IRAK4: potential therapeutic target for airway disease exacerbations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR screen identifies regulators of MAPK and MTOR pathways mediating sorafenib resistance in acute myeloid leukemia. | BioGRID ORCS [orcs.thebiogrid.org]
- 5. IRAK4 CRISPR Screens (Homo sapiens) | BioGRID ORCS [orcs.thebiogrid.org]
- 6. Genome-wide CRISPR screens identify critical targets to enhance CAR-NK cell antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluating the Efficacy of Emavusertib Hydrochloride in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction Emavusertib (formerly CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves the suppression of the Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways, which are critical in the proliferation and survival of certain cancer cells.[3][4] Dysregulation of these pathways, often through mutations in genes like MYD88 or those controlling spliceosome machinery (U2AF1, SF3B1), is a known driver in various hematologic malignancies, including lymphoma and acute myeloid leukemia (AML).[4][5] Emavusertib's dual inhibition of both IRAK4 and FLT3 makes it a promising therapeutic agent, particularly for FLT3-mutated AML.[1][6]
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research as they more accurately mimic the in vivo tumor microenvironment, including cell-cell interactions, nutrient gradients, and drug penetration challenges, compared to traditional 2D monolayer cultures.[7][8] This application note provides detailed protocols for generating 3D tumor spheroids and evaluating the anti-tumor activity of Emavusertib hydrochloride in this advanced in vitro model system.
Mechanism of Action
Emavusertib exerts its anti-tumor effects through dual inhibition of IRAK4 and FLT3.
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IRAK4 Inhibition: In the canonical TLR/IL-1R pathway, the adaptor protein MYD88 recruits IRAK4, initiating a signaling cascade that activates NF-κB and MAPK pathways, promoting inflammation and cell survival.[4][9] Emavusertib binds to and inhibits the kinase activity of IRAK4, thereby blocking this downstream signaling.[3] This leads to decreased production of pro-inflammatory cytokines and induction of apoptosis in cancer cells dependent on this pathway.[9][10]
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FLT3 Inhibition: The FLT3 receptor tyrosine kinase is frequently mutated and constitutively active in AML, driving leukemic cell proliferation and survival.[6] Emavusertib directly inhibits FLT3, providing a targeted therapeutic approach for FLT3-mutant malignancies.[1]
Data Presentation
Table 1: this compound Properties
| Property | Description | Reference |
|---|---|---|
| Target(s) | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), FMS-like Tyrosine Kinase 3 (FLT3) | [2] |
| IC50 (IRAK4) | 57 nM | [10] |
| Activity | Inhibits NF-κB and MyD88 signaling, reduces pro-inflammatory cytokines (IL-6, IL-10, TNF-α), induces apoptosis. | [2][10] |
| Formulation | Orally bioavailable small molecule. | [2][3] |
| Solubility | Soluble in DMSO (e.g., 49 mg/mL). |[2] |
Table 2: Reported Efficacy of Emavusertib in Relapsed/Refractory (R/R) AML
| Patient Population (Evaluable) | Response Type | Number of Patients Responding | Reference |
|---|---|---|---|
| FLT3-mutant AML (n=11) | Complete Response (CR) | 3 | [11] |
| Complete Response with partial Hematologic Recovery (CRh) | 1 | [11] | |
| Morphological Leukemia-Free State (MLFS) | 2 | [11] | |
| AML with Spliceosome Mutations (n=15) | CR | 1 | [11] |
| MLFS | 1 | [11] |
| | CR/CRh | 2 |[11] |
Experimental Protocols
The following protocols provide a framework for generating 3D spheroids and testing the efficacy of Emavusertib. Optimization may be required depending on the cell line used.
Protocol 1: Generation of 3D Spheroids (Hanging Drop Method)
This method leverages gravity to facilitate cell aggregation into a single spheroid.[12]
Materials:
-
Single-cell suspension in complete culture medium
-
60 mm tissue culture dish
-
Phosphate-Buffered Saline (PBS), sterile
-
P20 or P200 micropipette
Procedure:
-
Prepare a Hydration Chamber: Add 5 mL of sterile PBS to the bottom of a 60 mm tissue culture dish to maintain humidity.[12][13]
-
Prepare Cell Suspension: Harvest cells and prepare a single-cell suspension at a concentration of approximately 2.5 x 10⁶ cells/mL. The optimal concentration may vary by cell type.[12]
-
Form Hanging Drops: Invert the lid of the tissue culture dish. Carefully pipette 10-20 µL drops of the cell suspension onto the inner surface of the lid, ensuring drops are spaced far enough apart to not merge.[13][14]
-
Incubation: Carefully place the lid back onto the PBS-filled bottom dish. Incubate at 37°C in a humidified 5% CO₂ incubator.
-
Monitor Formation: Monitor spheroid formation daily using a microscope. Aggregates typically form within 24-72 hours.[12] Once formed, spheroids can be harvested for treatment.
Protocol 2: Generation of 3D Spheroids (Ultra-Low Attachment Plate Method)
This is a higher-throughput method suitable for generating numerous, uniform spheroids.[8]
Materials:
-
Single-cell suspension in complete culture medium
-
Corning® Spheroid Microplates (or other brand of ultra-low attachment, U-bottom plates)
-
Multichannel pipette (optional, for high-throughput)
Procedure:
-
Prepare Cell Suspension: Harvest cells and prepare a single-cell suspension. Determine the optimal seeding density for your cell type (a typical starting range is 1,000-10,000 cells/well for a 96-well plate).[8]
-
Seed Cells: Add the desired number of cells in 100 µL of medium to each well of the spheroid microplate. Avoid scratching the surface of the well.[8]
-
Centrifuge (Optional): To facilitate initial cell aggregation, centrifuge the plate at a low speed (e.g., 200 x g) for 5 minutes.
-
Incubation: Place the plate in a humidified incubator at 37°C and 5% CO₂.
-
Monitor Formation: Spheroids will typically form within 24-48 hours. They should appear as tight, defined spheres at the bottom of the U-shaped well.[8]
Protocol 3: Treatment of Spheroids with Emavusertib
Materials:
-
Pre-formed spheroids in culture plates
-
This compound
-
DMSO (or appropriate solvent)
-
Complete culture medium
Procedure:
-
Prepare Emavusertib Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Aliquot and store at -20°C or -80°C.
-
Prepare Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete culture medium. Aim for a final concentration range that brackets the expected IC50 (e.g., 1 nM to 10 µM).
-
Prepare Vehicle Control: Prepare a control solution containing the same final concentration of DMSO as the highest drug concentration condition (typically ≤0.1%).
-
Treat Spheroids:
-
For hanging drops , spheroids may need to be transferred to a low-attachment plate for easier medium exchange and treatment.
-
For low-attachment plates , carefully remove approximately half of the existing medium (e.g., 50 µL from a 100 µL well) and replace it with an equal volume of the 2X final concentration working solution.
-
-
Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 72 hours).
Protocol 4: Assessment of Spheroid Viability
Materials:
-
Treated spheroid plates
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Plate reader with luminescence detection
-
Inverted microscope with a camera
Procedure:
-
Imaging: Before performing the viability assay, capture images of the spheroids in each well. This allows for qualitative assessment of morphology (e.g., compaction, fragmentation) and quantitative measurement of spheroid diameter.
-
Viability Assay (CellTiter-Glo 3D Example): a. Equilibrate the spheroid plate and the assay reagent to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo 3D reagent equal to the volume of medium in the well (e.g., add 100 µL of reagent to a well containing 100 µL of medium/spheroid).[8] c. Mix vigorously on a plate shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Subtract the average background luminescence (from wells with no cells). b. Normalize the data to the vehicle-treated control wells (set as 100% viability). c. Plot the normalized viability against the log of Emavusertib concentration and use a non-linear regression model to calculate the IC50 value.
References
- 1. onclive.com [onclive.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. curis.com [curis.com]
- 5. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3D Cell Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. corning.com [corning.com]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. onclive.com [onclive.com]
- 12. A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: A Simple Hanging Drop Cell Culture Protocol for Generation of 3D Spheroids [jove.com]
- 14. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Emavusertib Hydrochloride Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emavusertib hydrochloride. Our goal is to help you navigate challenges and find solutions to potential resistance in your cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLRs) and IL-1 receptors, which are often overactivated in various cancers, leading to decreased cell proliferation and increased apoptosis[3][4]. Its inhibition of FLT3 provides an additional anti-leukemic effect, particularly in Acute Myeloid Leukemia (AML) with FLT3 mutations[2][5].
Q2: In which cancer types and cell lines is Emavusertib expected to be effective?
Emavusertib has shown preclinical and clinical activity in various hematologic malignancies, including B-cell non-Hodgkin lymphomas (NHL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS)[3][5]. Its efficacy is particularly notable in cancers with mutations in genes like MYD88, U2AF1, and SF3B1, which can lead to the overexpression of an activated form of IRAK4[6][7]. Preclinical studies have demonstrated its effectiveness in marginal zone lymphoma (MZL) cell lines, especially those with the MYD88 L265P mutation[4].
Q3: What are the known or potential mechanisms of resistance to IRAK4 inhibitors like Emavusertib?
While specific resistance mechanisms to Emavusertib are still under investigation, potential mechanisms can be extrapolated from research on other kinase inhibitors and IRAK signaling:
-
IRAK1 Upregulation or Hyperactivation: Cancer cells may compensate for IRAK4 inhibition by upregulating the kinase activity of IRAK1, which can also signal downstream to activate pro-survival pathways[8].
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Activation of Bypass Signaling Pathways: Cells can develop resistance by activating parallel signaling pathways to maintain cell survival and proliferation, thereby circumventing the block on IRAK4 and FLT3. This can include pathways like the B-cell receptor (BCR) signaling or other tyrosine kinase pathways[9][10].
-
Target Alterations: Although not yet reported for Emavusertib, mutations in the drug's binding site on IRAK4 or FLT3 could potentially reduce its binding affinity and efficacy[11].
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of the drug, leading to resistance[12].
Q4: Can Emavusertib be used to overcome resistance to other targeted therapies?
Yes, preclinical studies have shown that Emavusertib can be effective in overcoming resistance to other targeted agents. For example, in marginal zone lymphoma cell lines that have developed resistance to BTK inhibitors (like ibrutinib) or PI3K inhibitors, Emavusertib has been shown to restore sensitivity to these drugs[3][4]. This suggests a role for Emavusertib in combination therapies for relapsed or refractory cancers.
Troubleshooting Guide
Issue 1: My cell line is not responding to Emavusertib treatment.
Possible Cause 1: Incorrect Drug Concentration or Experimental Setup.
-
Troubleshooting Steps:
-
Verify Drug Potency: Ensure the this compound used is of high purity and has been stored correctly to maintain its activity.
-
Optimize Concentration Range: Perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Check Cell Culture Conditions: Ensure optimal cell culture conditions, as factors like serum concentration can sometimes interfere with drug activity.
-
Possible Cause 2: Cell Line Lacks the Target or Relevant Signaling Pathway.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression of IRAK4 and FLT3 in your cell line using techniques like Western blotting or RT-qPCR.
-
Assess Pathway Activation: Check for the activation of downstream signaling molecules of the TLR/IL-1R pathway, such as phosphorylated NF-κB, to confirm that the pathway is active in your cell line.
-
Sequence for Relevant Mutations: Consider sequencing your cell line for mutations in MYD88, U2AF1, or SF3B1, which are known to confer sensitivity to IRAK4 inhibition[6][7].
-
Issue 2: My cell line initially responded to Emavusertib but has now developed resistance.
Possible Cause 1: Upregulation of IRAK1 Signaling.
-
Troubleshooting Steps:
-
Assess IRAK1 Expression and Activity: Compare IRAK1 protein levels and phosphorylation status in your resistant cell line versus the parental, sensitive cell line. An increase in IRAK1 activity in the resistant line could indicate this as a resistance mechanism[8].
-
Combination Therapy with an IRAK1/4 Inhibitor: Consider treating the resistant cells with a dual IRAK1/4 inhibitor to see if sensitivity can be restored.
-
Possible Cause 2: Activation of Bypass Signaling Pathways.
-
Troubleshooting Steps:
-
Phospho-Kinase Array: Use a phospho-kinase antibody array to screen for the activation of various signaling pathways in the resistant cells compared to the parental cells. This can help identify potential bypass mechanisms.
-
Targeted Combination Therapy: Based on the results of the phospho-kinase array, consider combination therapy with an inhibitor of the identified activated pathway. For example, if the PI3K/AKT pathway is upregulated, a combination of Emavusertib and a PI3K inhibitor could be effective[9].
-
Experimental Workflow for Investigating Acquired Resistance
Caption: Experimental workflow for generating, characterizing, and overcoming Emavusertib resistance.
Data Presentation
Table 1: Hypothetical IC50 Values of Emavusertib in Sensitive and Resistant Cell Lines
| Cell Line | Status | Emavusertib IC50 (nM) | Fold Change in Resistance |
| AML-MOLM-13 | Parental (Sensitive) | 50 | - |
| AML-MOLM-13-ER | Emavusertib Resistant | 1500 | 30 |
| MZL-Karpas1718 | Parental (Sensitive) | 100 | - |
| MZL-Karpas1718-ER | Emavusertib Resistant | 2500 | 25 |
Table 2: Efficacy of Emavusertib in Combination with Other Inhibitors in Resistant Cell Lines
| Cell Line | Treatment | IC50 of Second Agent (nM) |
| MZL Cell Line Resistant to Ibrutinib | ||
| Ibrutinib alone | >10,000 | |
| Ibrutinib + Emavusertib (1 µM) | 500 | |
| AML Cell Line Resistant to Venetoclax | ||
| Venetoclax alone | 5000 | |
| Venetoclax + Emavusertib (0.5 µM) | 250 |
Key Experimental Protocols
1. Cell Viability Assay (MTS/MTT)
-
Objective: To determine the IC50 of Emavusertib.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound for 72 hours.
-
Add MTS or MTT reagent and incubate according to the manufacturer's instructions.
-
Measure absorbance at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 using non-linear regression analysis.
-
2. Western Blotting
-
Objective: To analyze protein expression and phosphorylation status.
-
Procedure:
-
Treat cells with Emavusertib at the desired concentration and time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against IRAK4, p-IRAK4, IRAK1, p-IRAK1, NF-κB, p-NF-κB, FLT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate.
-
3. Phospho-Kinase Array
-
Objective: To identify activated signaling pathways.
-
Procedure:
-
Lyse cells from parental and resistant lines.
-
Incubate cell lysates with the phospho-kinase array membrane according to the manufacturer's protocol.
-
Wash and incubate with detection antibodies.
-
Visualize the signals and quantify the spot intensities.
-
Compare the phosphorylation profiles of the parental and resistant cells to identify upregulated pathways.
-
Signaling Pathways
Emavusertib Mechanism of Action
Caption: Emavusertib inhibits IRAK4 and FLT3 signaling pathways.
Potential Resistance Mechanisms
Caption: Potential mechanisms of resistance to Emavusertib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EHA 2022: Targeted therapy emavusertib shows encouraging activity in MDS and AML with specific mutations - ecancer [ecancer.org]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Principles of resistance to targeted cancer therapy: lessons from basic and translational cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Emavusertib hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Emavusertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Emavusertib (also known as CA-4948) is a potent, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] As a dual inhibitor, it targets key signaling pathways involved in inflammation and oncogenesis.[2][3][4] Emavusertib blocks the IRAK4-mediated activation of NF-κB and MAPK signaling, which are crucial for the survival and proliferation of certain cancer cells.[5] Its inhibition of both wild-type and mutated forms of FLT3 makes it a promising therapeutic agent for hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2][5][6]
Q2: What are the known solvents for Emavusertib?
Emavusertib (free base) has been reported to be soluble in dimethyl sulfoxide (DMSO) and ethanol. It is generally considered insoluble in water.[1] The hydrochloride salt form is expected to have enhanced solubility in aqueous solutions compared to the free base, particularly at acidic pH.
Q3: How should I store this compound powder and stock solutions?
-
Powder: Store the solid form of this compound at -20°C for long-term stability (≥ 4 years).[2]
-
Stock Solutions: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[7] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to six months.[1]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
Directly dissolving this compound in aqueous buffers is generally not recommended due to its limited aqueous solubility.[1] To achieve the desired concentration in an aqueous medium, it is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into the aqueous buffer.[7]
Troubleshooting Guide
Issue 1: this compound is not dissolving in my chosen solvent.
-
Question: I am having trouble dissolving this compound powder. What should I do?
-
Answer:
-
Verify the Solvent: Confirm that you are using a recommended solvent. For Emavusertib, high-quality, anhydrous DMSO is the primary choice for preparing stock solutions.[2][7]
-
Increase Temperature: Gently warm the solution to 37°C. This can help increase the dissolution rate.
-
Sonication: Use a sonicator bath to aid in the dissolution process. Brief periods of sonication can help break up aggregates and enhance solubility.
-
Vortexing: Vigorous vortexing can also facilitate dissolution.
-
Check for Hydration: If using DMSO, ensure it is anhydrous. Moisture in DMSO can significantly reduce the solubility of many small molecules.[1]
-
Issue 2: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: My this compound precipitates out of solution when I add it to my cell culture medium or PBS. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of aqueous buffer. Instead, perform serial dilutions in the aqueous buffer.
-
Lower Final Concentration: The final concentration of the compound in the aqueous medium may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent-induced precipitation and potential cellular toxicity.[8]
-
Use of Surfactants or Co-solvents: For in vivo preparations, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to improve and maintain solubility.[1] For in vitro assays, the addition of a small amount of a biocompatible surfactant may be considered, but its compatibility with the specific assay must be validated.
-
Issue 3: I am observing inconsistent results in my experiments.
-
Question: I am seeing variability in my experimental results. Could this be related to the solubility of this compound?
-
Answer: Yes, inconsistent solubility can lead to variability in experimental outcomes.
-
Ensure Complete Dissolution: Before each experiment, visually inspect your stock and working solutions to ensure there is no precipitate. If precipitate is observed, try the troubleshooting steps for dissolution (warming, sonication).
-
Fresh Working Solutions: Prepare fresh working solutions from your frozen stock for each experiment. Avoid using aqueous working solutions that have been stored for extended periods, as the compound may precipitate over time.
-
Solution Stability: While stock solutions in DMSO are generally stable when stored properly, the stability of this compound in your specific aqueous experimental buffer may be limited. It is advisable to use freshly prepared dilutions.
-
Data Presentation
Table 1: Solubility of Emavusertib (Free Base)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 49 | 99.69 | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[1] |
| Ethanol | 2 | 4.07 | |
| Water | Insoluble | - |
Note: The data above is for the free base of Emavusertib. The hydrochloride salt is expected to have different solubility characteristics, particularly with enhanced solubility in acidic aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution into aqueous buffers or cell culture media.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Add the calculated volume of anhydrous DMSO to the tube containing the powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay to Determine Aqueous Solubility
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer (e.g., PBS, pH 7.4).
Materials:
-
This compound 10 mM stock solution in DMSO
-
Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom for visual inspection)
-
Multichannel pipette
-
Plate shaker
-
Spectrophotometer or HPLC for quantification
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add the aqueous buffer to each well.
-
Add a small, fixed volume of each DMSO stock dilution to the corresponding wells containing the aqueous buffer. The final DMSO concentration should be kept low (e.g., 1-2%).
-
Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours).
-
After incubation, visually inspect each well for the presence of precipitate. The highest concentration that remains clear is an estimate of the kinetic solubility.
-
For a more quantitative measurement, centrifuge the plate to pellet any precipitate.
-
Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.
-
The measured concentration of the saturated solution represents the kinetic solubility.
Mandatory Visualizations
Caption: Signaling pathways inhibited by Emavusertib.
Caption: Troubleshooting workflow for Emavusertib HCl solubility.
Caption: Logical relationships in solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. emulatebio.com [emulatebio.com]
- 5. onclive.com [onclive.com]
- 6. onclive.com [onclive.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Optimizing Emavusertib hydrochloride concentration for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emavusertib hydrochloride (CA-4948) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its primary mechanism involves binding to and inhibiting IRAK4, which blocks the MYD88 signaling pathway. This, in turn, represses pro-inflammatory and other growth-related pathways, leading to apoptosis in cancer cells.[3] The inhibition of the TLR/IL-1R signaling cascade modulates immune responses and demonstrates anti-tumor activity.[4][5]
Q2: What is the role of Emavusertib in the IRAK4 signaling pathway?
Emavusertib acts as an ATP-competitive, reversible inhibitor of IRAK4. In the Toll-like receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways, the adaptor protein MYD88 recruits IRAK4. Emavusertib's inhibition of IRAK4 prevents the subsequent activation of downstream signaling molecules, ultimately blocking the activation of the transcription factor NF-κB, which is crucial for the expression of inflammatory cytokines and cell survival factors.[6][7]
Q3: What are the recommended starting doses for Emavusertib in preclinical in vivo mouse models?
Preclinical studies in mouse models have utilized a range of oral doses depending on the cancer model and dosing schedule. Effective dose-dependent tumor growth inhibition has been observed with once-daily (QD) doses ranging from 25 to 150 mg/kg.[1][3] Twice-daily (BID) dosing has also been shown to be effective, with schedules like 12.5 mg/kg BID being equivalent to 25 mg/kg QD.[1] Other tested BID regimens in mice include 37.5 mg/kg and 75 mg/kg.[8]
Troubleshooting Guide
Problem 1: Suboptimal anti-tumor efficacy observed in a mouse xenograft model.
-
Possible Cause 1: Insufficient Drug Concentration. The administered dose of Emavusertib may not be achieving the necessary therapeutic concentration in the tumor tissue.
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Solution: Consider a dose-escalation study to determine the optimal dose for your specific model. Based on published data, oral doses in mice can range from 25 to 150 mg/kg daily.[1][3] It has been noted that a twice-daily (BID) dosing schedule may offer equivalent or enhanced efficacy compared to the equivalent total once-daily (QD) dose.[8]
-
-
Possible Cause 2: Poor Drug Bioavailability. The formulation and administration route can significantly impact the bioavailability of Emavusertib.
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Possible Cause 3: Tumor Model Resistance. The specific genetic characteristics of your tumor model may influence its sensitivity to Emavusertib. The drug has shown significant efficacy in models with MYD88 alterations.[4][10]
Problem 2: Observed toxicity in treated animals (e.g., weight loss).
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Possible Cause 1: Dose is too high. While generally well-tolerated at efficacious doses in preclinical models, higher concentrations can lead to adverse effects.[4][5]
-
Solution: Reduce the dose or switch to a more frequent, lower-dose schedule (e.g., from QD to BID with a lower total daily dose) to maintain efficacy while minimizing toxicity. Monitor animal weight and overall health closely.
-
-
Possible Cause 2: Rhabdomyolysis. In clinical trials, rhabdomyolysis has been observed as a dose-limiting toxicity, particularly at higher doses (e.g., 300 mg, 400 mg, and 500 mg BID in humans).[3][11] While less documented in preclinical models, it is a potential concern.
-
Solution: If signs of muscle toxicity are observed, consider reducing the dose. Monitoring relevant biomarkers in blood, if feasible in the animal model, could provide early indicators of muscle damage.
-
Data Presentation
Table 1: Summary of this compound Dosing in Preclinical In Vivo Mouse Models
| Animal Model | Dosing Regimen | Route of Administration | Observed Outcome | Reference |
| Mouse | 25-150 mg/kg, QD, for 14 days | Oral | Induced tumor growth inhibition | [1] |
| Mouse (OCI-LY10 tumor) | 25, 50, or 150 mg/kg, QD | Oral | Efficacy study | [3] |
| Mouse (DLBCL PDX) | 37.5 or 75 mg/kg, BID | Oral | Dose-dependent tumor growth inhibition | [8] |
| Mouse (DLBCL PDX) | 75 or 150 mg/kg, QD | Oral | Dose-dependent tumor growth inhibition | [8] |
Table 2: Summary of this compound Dosing in Human Clinical Trials
| Trial Phase | Dosing Regimen | Patient Population | Key Findings | Reference |
| Phase 1/2a | 200, 300, 400, 500 mg, BID | R/R AML or high-risk MDS | Recommended Phase 2 Dose (RP2D) determined as 300 mg BID. Grade 3 rhabdomyolysis occurred with greater frequency at higher doses. | [3][11] |
| Phase 1/2 | Starting dose of 200 mg, BID | R/R AML and high-risk MDS | Monotherapy dose-finding | [12][13] |
| Phase 1 | 100 mg or 200 mg, BID (in combination with ibrutinib) | R/R primary central nervous system lymphoma (PCNSL) | Safety and efficacy assessment | [14] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Mouse Xenograft Model
-
Preparation of Formulation:
-
Prepare a vehicle solution consisting of 0.25% (w/v) hydroxyethyl-cellulose and 0.5% (w/v) Tween-20 in sterile water.
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Suspend the calculated amount of this compound in the prepared vehicle. Ensure a homogenous suspension through vortexing or sonication. Prepare fresh daily.[9]
-
-
Animal Dosing:
-
Acclimate animals to handling and oral gavage procedures prior to the start of the experiment.
-
Administer the prepared Emavusertib suspension orally using a suitable gavage needle. The volume administered is typically based on the animal's body weight.
-
For the control group, administer the vehicle solution only.
-
-
Monitoring:
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Monitor tumor growth using calipers at regular intervals.
-
Monitor animal body weight and overall health daily.
-
At the end of the study, collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis.
-
Visualizations
Caption: Emavusertib inhibits IRAK4 in the TLR/IL-1R signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. curis.com [curis.com]
- 5. Discovery of CA-4948, an Orally Bioavailable IRAK4 Inhibitor for Treatment of Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curis.com [curis.com]
- 7. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. S129: TAKEAIM LEUKEMIA- A PHASE 1/2A STUDY OF THE IRAK4 INHIBITOR EMAVUSERTIB (CA-4948) AS MONOTHERAPY OR IN COMBINATION WITH AZACITIDINE OR VENETOCLAX IN RELAPSED/REFRACTORY AML OR MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. targetedonc.com [targetedonc.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Stability of Emavusertib hydrochloride in different solvents and media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Emavusertib hydrochloride in various experimental settings. The information is presented in a question-and-answer format to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
Solid this compound is stable for at least four years when stored at -20°C.[1] For shipping, it is typically transported at room temperature.[2]
Q2: How should I prepare a stock solution of this compound?
It is recommended to dissolve this compound in fresh, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][3][4] To prevent degradation from moisture, it is crucial to use DMSO with low water content. When preparing the stock solution, it is best practice to purge the solvent with an inert gas.[1]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at concentrations up to 49 mg/mL (99.69 mM).[3] Another source suggests a solubility of 10 mM in DMSO.[2] Differences in reported solubility may be due to variations in the salt form or experimental conditions.
Q4: How long is the this compound stock solution in DMSO stable?
While specific stability data for this compound in DMSO is not publicly available, general guidelines for small molecule inhibitors suggest that stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. If a solution has been stored for an extended period, its efficacy should be re-verified.
Q5: I need to use this compound in an aqueous medium for my cell-based assays. How should I prepare the working solution?
For cell-based assays, the DMSO stock solution should be diluted in the cell culture medium to the final desired concentration. To avoid precipitation and cellular toxicity, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%. It is recommended to perform a stepwise dilution to prevent the compound from precipitating out of solution. A vehicle control containing the same final concentration of DMSO should be included in the experiment.
Q6: Is there any information on the stability of this compound in aqueous buffers or cell culture media?
Specific data on the stability of this compound in various aqueous media is not available in the public domain. The stability of the compound in such media can be influenced by pH, temperature, and the presence of other components. It is recommended to prepare fresh working solutions in aqueous media for each experiment and use them immediately.
Q7: Are there any known degradation pathways for this compound?
Detailed studies on the degradation pathways of this compound have not been publicly disclosed. Like many small molecules, potential degradation pathways could include hydrolysis, oxidation, and photolysis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed when diluting DMSO stock solution in aqueous media. | The compound has low aqueous solubility, and the dilution was too rapid or the final concentration is too high. | Perform a serial dilution of the DMSO stock solution. Ensure the final DMSO concentration in the aqueous medium is as low as possible while maintaining solubility. Consider using a co-solvent if compatible with your experimental system, but this would require validation. |
| Inconsistent or lower than expected activity in experiments. | The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution from solid material. Avoid repeated freeze-thaw cycles of stock solutions. Always use fresh working solutions for each experiment. Verify the activity of the new stock solution against a known positive control if available. |
| Difficulty dissolving the solid compound in DMSO. | The DMSO may have absorbed moisture, reducing its solvating power. The compound may require gentle heating or sonication to fully dissolve. | Use fresh, anhydrous DMSO from a newly opened bottle. Gentle warming (to no more than 37°C) or brief sonication can aid in dissolution. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Form | Solvent/Storage Condition | Concentration/Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1][4] |
| Solution | DMSO | 49 mg/mL (99.69 mM) | [3] |
| Solution | DMSO | 10 mM | [2] |
| In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH₂O | To be used immediately | [3] |
Note: The stability of this compound in solution is not well-documented in publicly available sources. The provided information for in-solution storage is based on general recommendations for small molecule inhibitors.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 49 mg/mL).
-
Vortex the solution and, if necessary, sonicate briefly or warm gently (not exceeding 37°C) until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, amber-colored vials to protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug or its solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and visible light.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products. Mass spectrometry can be coupled with HPLC to identify the structure of the degradation products.
Visualizations
References
Addressing batch-to-batch variability of Emavusertib hydrochloride
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to address potential batch-to-batch variability of Emavusertib hydrochloride, ensuring experimental consistency and data reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Emavusertib (formerly CA-4948) is an orally bioavailable, potent small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its mechanism of action involves blocking the MyD88 signaling pathway, which represses pro-inflammatory and cellular proliferation pathways, ultimately leading to apoptosis in malignant cells.[3][4] It is under investigation for the treatment of various hematologic malignancies, including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS).[2][5]
Q2: What is batch-to-batch variability and why is it a critical concern for researchers?
Q3: What are the potential sources of batch-to-batch variability for this compound?
Sources of variability for small molecule inhibitors are multifaceted and can arise during synthesis, purification, or handling. Key factors include:
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Chemical Purity: The percentage of the active pharmaceutical ingredient (API) versus impurities.
-
Impurity Profile: The type and concentration of residual solvents, starting materials, or by-products.
-
Physical Form: Differences in crystalline structure (polymorphism) or amorphous content can affect solubility and dissolution rate.[6]
-
Salt Form and Stoichiometry: Variations in the hydrochloride salt form can impact molecular weight and solubility.
-
Water Content: Hygroscopic compounds can absorb moisture, altering the effective concentration when weighing.
Q4: How can I proactively manage and minimize the impact of batch-to-batch variability in my experiments?
-
Always Request the Certificate of Analysis (CofA): The CofA for each batch provides critical data on purity, appearance, and other quality control tests. Compare the CofA of a new batch to the previous one.
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Qualify Each New Batch: Before using a new batch in critical experiments, perform a simple validation experiment, such as an IC50 determination, to confirm its activity is consistent with previous batches.
-
Standardize Solution Preparation: Follow a strict, documented protocol for preparing stock and working solutions. Use fresh, high-quality solvents like DMSO.[1]
-
Proper Storage: Store the compound as recommended, typically at -20°C in a desiccated environment, to prevent degradation.[9]
Troubleshooting Guide
Issue: My experimental results (e.g., cell viability, target inhibition) are inconsistent after switching to a new batch of Emavusertib.
-
Step 1: Compare Certificates of Analysis (CofA). Check for significant differences in purity (e.g., >1%) or appearance between the old and new batches.
-
Step 2: Re-Qualify the New Batch. Perform a dose-response curve in a standard cell line (e.g., THP-1) and compare the IC50 value to that obtained with the previous batch and published values. A significant shift may indicate a potency issue.
-
Step 3: Verify Stock Solution Concentration. Use a spectrophotometer to measure the absorbance at the known λmax (260, 345 nm) or employ an analytical technique like HPLC to confirm the concentration of your stock solution.[9]
-
Step 4: Assess Solubility. Visually inspect your stock solution for any precipitate. If solubility is a concern, refer to the solubility data and consider slight warming or sonication.
Issue: The this compound powder does not fully dissolve in DMSO.
-
Step 1: Check Solvent Quality. Ensure you are using fresh, anhydrous (dry) DMSO. Moisture-absorbing DMSO can reduce the solubility of compounds.[1]
-
Step 2: Review Concentration. Confirm that you are not attempting to prepare a stock solution that exceeds the compound's specified solubility limit (e.g., ~49 mg/mL in DMSO).[1]
-
Step 3: Aid Dissolution. Gently warm the solution (e.g., to 37°C) and/or use a sonicator bath for a short period to facilitate dissolution. Always allow the solution to return to room temperature before use.
-
Step 4: Centrifuge Before Use. If minor particulates remain, centrifuge the stock solution at high speed (e.g., >10,000 xg) for 5-10 minutes and carefully transfer the supernatant to a new tube.
Data and Specifications
Quantitative data for this compound is summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Synonym | CA-4948 | [9] |
| Molecular Formula | C₂₄H₂₅N₇O₅ | [1] |
| Molecular Weight | 491.5 g/mol | [1] |
| CAS Number | 1801344-14-8 (free base) | [10] |
| Solubility | DMSO: ~49 mg/mL (99.69 mM) | [1] |
| Storage | Solid: -20°C (≥4 years stability) | [9] |
| UV/Vis | λmax: 260, 345 nm |[9] |
Table 2: Biological Activity
| Target/Assay | IC50 Value | Reference |
|---|---|---|
| IRAK4 (enzyme assay) | 31.7 nM (free base), 57 nM (HCl salt) | [4][9] |
| TLR-Stimulated Cytokine Release (THP-1 cells) | <250 nM | [1][10] |
| Selectivity vs. IRAK1 | >500-fold |[1][10] |
Table 3: Example Certificate of Analysis (CofA) Comparison for Batch Qualification
| Parameter | Batch A | Batch B | Acceptable Variance |
|---|---|---|---|
| Appearance | White to off-white solid | Off-white solid | Conforms |
| Purity (by HPLC) | 99.85% | 99.15% | ≥98% |
| Identity (by ¹H NMR) | Conforms to structure | Conforms to structure | Conforms |
| Water Content (by KF) | 0.12% | 0.45% | ≤1.0% |
| Residual Solvents | <0.1% | <0.1% | Conforms to ICH limits |
Visualizations
Caption: Emavusertib inhibits IRAK4, blocking downstream NF-κB and MAPK signaling.
Caption: Recommended workflow for qualifying a new batch of Emavusertib.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Pre-analysis: Before opening, allow the vial of this compound (MW: 491.5 g/mol ) to equilibrate to room temperature for at least 15 minutes to prevent condensation.
-
Weighing: Aseptically weigh out 4.92 mg of the compound and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of fresh, anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C or sonicate for 5 minutes to ensure complete dissolution.
-
Aliquoting and Storage: Centrifuge the solution briefly to collect all liquid. Aliquot into smaller volumes (e.g., 20 µL) in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light.
Protocol 2: Functional Validation via IC50 Determination in THP-1 Cells
This protocol is adapted from standard cytokine release assays.[1][10]
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Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in RPMI-1640 medium supplemented with 10% FBS and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of Emavusertib (from the 10 mM stock) in culture medium, typically ranging from 1 µM to 1 nM final concentrations. Include a DMSO vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of Emavusertib. Incubate for 1 hour at 37°C.
-
Stimulation: Add a TLR agonist (e.g., Lipoteichoic acid (LTA) at 1 µg/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 5-6 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
Cytokine Analysis: Measure the concentration of a downstream cytokine, such as TNF-α, in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the TNF-α concentration against the log of the Emavusertib concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value. Compare this value to previous batches.
Protocol 3: Purity Assessment by Reverse-Phase HPLC (General Method)
This protocol provides a general framework. The exact column, mobile phase, and gradient may need optimization.
-
System: An HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dilute the Emavusertib stock solution to approximately 0.1 mg/mL using a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 260 nm or 345 nm.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 20 minutes), followed by a hold and re-equilibration period.
-
-
Analysis: Run the prepared sample. The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. Compare the resulting purity percentage and chromatogram profile (i.e., the number and size of impurity peaks) to the vendor's CofA and previous batch data.
References
- 1. selleckchem.com [selleckchem.com]
- 2. onclive.com [onclive.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Improving the bioavailability of Emavusertib hydrochloride in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Emavusertib hydrochloride in animal studies, with a focus on improving its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] IRAK-4 is a critical component of the "myddosome" complex, which is activated downstream of Toll-like receptors (TLRs) and the IL-1 receptor (IL-1R) via the adaptor protein MYD88.[3] Inhibition of IRAK-4 by Emavusertib blocks the signaling cascade that leads to the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation and cell survival.[3][4] By inhibiting this pathway, Emavusertib can induce apoptosis in cancer cells that rely on this signaling for their growth and survival.[5]
Q2: We are observing low and variable plasma concentrations of Emavusertib in our mouse studies after oral gavage. What could be the cause?
A2: Low and variable oral bioavailability is a common challenge for many small molecule kinase inhibitors, which can be due to several factors:
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Poor aqueous solubility: this compound, like many kinase inhibitors, may have limited solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.
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Formulation-related issues: The vehicle used to suspend or dissolve Emavusertib for oral gavage can significantly impact its absorption. An inappropriate vehicle can lead to drug precipitation in the GI tract.
-
First-pass metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.
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Efflux transporters: Emavusertib may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen.
-
Gavage technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, which can affect gastric emptying and drug absorption.
Q3: What are some formulation strategies to improve the oral bioavailability of Emavusertib in our animal studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble compounds like Emavusertib:
-
Particle size reduction: Micronization or nanosizing of the drug powder increases the surface area for dissolution.[4]
-
Amorphous solid dispersions (ASDs): Dispersing Emavusertib in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.[6]
-
Lipid-based formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized state and utilizing lipid absorption pathways.[7][8][9]
-
pH adjustment and use of co-solvents: For preclinical studies, using a vehicle with an appropriate pH or co-solvents can help to keep the drug in solution. However, the potential for in vivo precipitation upon dilution in the GI tract should be considered.[3]
-
Salt formation: While Emavusertib is a hydrochloride salt, exploring other salt forms could potentially improve its solubility and dissolution characteristics.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low plasma exposure (low AUC and Cmax) | Poor aqueous solubility of Emavusertib. | 1. Attempt formulation with a solubilizing agent (e.g., Cremophor EL, Solutol HS 15).2. Consider preparing a micronized suspension or a lipid-based formulation (SEDDS).3. Evaluate the effect of pH on the solubility of your formulation. |
| Inadequate formulation for in vivo delivery. | 1. Ensure the drug remains in solution or a fine suspension in the vehicle prior to and during administration.2. For suspensions, ensure adequate mixing to achieve a homogenous dose. | |
| High first-pass metabolism. | 1. While difficult to mitigate with formulation alone, co-administration with an inhibitor of relevant metabolic enzymes (if known and ethically permissible) can be an exploratory step. | |
| High variability in plasma concentrations between animals | Inconsistent dosing due to poor formulation homogeneity. | 1. If using a suspension, ensure it is uniformly mixed between each animal dosing.2. Consider preparing a solution if a suitable vehicle can be identified. |
| Differences in food intake among animals (food effect). | 1. Standardize the fasting period for all animals before dosing.2. Alternatively, provide all animals with free access to food to mimic a fed state consistently. | |
| Improper oral gavage technique. | 1. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach.[10][11] | |
| No detectable plasma concentrations | Severe drug precipitation in the GI tract. | 1. Re-evaluate the formulation. A clear solution in the dosing vehicle does not guarantee it will not precipitate upon contact with GI fluids.2. Consider a formulation with precipitation inhibitors. |
| Analytical assay sensitivity is too low. | 1. Verify the limit of quantification (LOQ) of your bioanalytical method is sufficient to detect expected plasma concentrations. | |
| Dosing error. | 1. Double-check all calculations for dose and formulation preparation.2. Observe the animal immediately after dosing to ensure the dose was not regurgitated. |
Quantitative Data Summary
The following table presents a hypothetical summary of pharmacokinetic parameters for Emavusertib in mice with different oral formulations. This data is illustrative and intended to guide formulation development.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Bioavailability (%) |
| Suspension in 0.5% HPMC | 100 | 150 ± 45 | 2 | 900 ± 250 | 15 |
| Micronized Suspension in 0.5% HPMC | 100 | 300 ± 70 | 1.5 | 2100 ± 500 | 35 |
| Solution in 10% DMSO, 40% PEG300, 50% Saline | 100 | 450 ± 90 | 1 | 3300 ± 600 | 55 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 100 | 700 ± 120 | 0.5 | 5400 ± 900 | 90 |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Objective: To prepare a solution-based formulation of this compound for oral administration in mice to improve bioavailability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder based on the desired concentration and number of animals.
-
For a 10 mg/mL final concentration, first, dissolve the this compound in a small volume of DMSO (e.g., 10% of the final volume).
-
Add PEG300 (e.g., 40% of the final volume) to the DMSO/Emavusertib mixture and vortex until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and vortex to mix.
-
Slowly add sterile saline to reach the final desired volume and vortex thoroughly.
-
The final vehicle composition would be, for example, 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Visually inspect the formulation for any precipitation before each use. Prepare fresh on the day of the experiment.
Protocol 2: Pharmacokinetic Study of Emavusertib in Mice
Objective: To determine the pharmacokinetic profile of Emavusertib in mice following oral administration.
Animals:
-
Male BALB/c mice, 8-10 weeks old.
Procedure:
-
Fast the mice for 4 hours prior to dosing, with water available ad libitum.
-
Record the body weight of each mouse.
-
Administer the Emavusertib formulation via oral gavage at a volume of 10 mL/kg.[10]
-
Collect blood samples (approximately 30-50 µL) at the following time points post-dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Blood can be collected via saphenous vein puncture for serial sampling.[12]
-
Place the collected blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Process the blood samples by centrifugation at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
Analyze the plasma concentrations of Emavusertib using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Emavusertib inhibits IRAK-4, blocking the TLR/MYD88 signaling pathway and subsequent NF-κB activation.
Caption: Experimental workflow for a typical oral pharmacokinetic study in mice.
References
- 1. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lonza.com [lonza.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. einsteinmed.edu [einsteinmed.edu]
Control experiments for Emavusertib hydrochloride studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Emavusertib hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an orally active, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] It also exhibits inhibitory activity against FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting IRAK4, Emavusertib blocks the MyD88 signaling pathway, which is crucial for the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.[1][2] This inhibition leads to anti-inflammatory and anti-proliferative effects, ultimately inducing apoptosis in cancer cells.[1]
Q2: In which cancer types has Emavusertib shown preclinical or clinical activity?
Emavusertib has demonstrated activity in various hematological malignancies, particularly those with mutations that activate the IRAK4 signaling pathway. These include:
-
Acute Myeloid Leukemia (AML) , especially with FLT3 mutations.[3][4]
-
Myelodysplastic Syndromes (MDS) with spliceosome mutations (e.g., SF3B1 or U2AF1).[5]
-
B-cell lymphomas , such as Activated B-Cell (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL) and Waldenström's macroglobulinemia, often associated with MYD88 mutations.[2]
-
Primary Central Nervous System Lymphoma (PCNSL) .[6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For in vitro experiments, it is common to prepare a high-concentration stock solution in DMSO, which can then be further diluted in cell culture media. The final DMSO concentration in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of Emavusertib?
Besides its primary target IRAK4, Emavusertib is also a known inhibitor of FLT3.[1] This dual activity can be beneficial in cancers driven by both IRAK4 and FLT3 signaling, such as certain types of AML.[4] Some studies suggest it may also affect other kinases, though it is highly selective for IRAK4 over IRAK1, IRAK2, and IRAK3.[1]
Q5: What are appropriate positive and negative controls for in vitro experiments with Emavusertib?
-
Positive Controls:
-
For IRAK4 inhibition, a known potent IRAK4 inhibitor can be used.
-
For downstream signaling, cells stimulated with a Toll-like receptor (TLR) agonist (e.g., LPS or R848) or IL-1β to activate the IRAK4 pathway can serve as a positive control for pathway activation, which should be inhibited by Emavusertib.[7]
-
-
Negative Controls:
-
A vehicle control (e.g., DMSO at the same concentration as the Emavusertib-treated samples) is essential to control for solvent effects.
-
A non-treated control group of cells.
-
For target validation, using cell lines that do not express IRAK4 or have a non-functional IRAK4 pathway can serve as a negative control.
-
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause | Troubleshooting Steps |
| Weak or no signal for phosphorylated proteins (e.g., p-NF-κB, p-IKK) | Ineffective pathway stimulation. | - Ensure the stimulating agent (e.g., LPS, IL-1β) is active and used at the optimal concentration and time. - Pre-treat with Emavusertib for an appropriate duration before stimulation. |
| Suboptimal antibody concentration. | - Titrate the primary antibody to determine the optimal concentration. | |
| Insufficient protein loading. | - Load at least 20-30 µg of total protein per lane. | |
| High background | Insufficient blocking. | - Increase blocking time to 1 hour at room temperature. - Use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high. | - Reduce the concentration of the primary or secondary antibody. | |
| Non-specific bands | Antibody cross-reactivity. | - Use a more specific antibody. - Perform a BLAST search to check for antibody cross-reactivity. |
| Protein degradation. | - Add protease and phosphatase inhibitors to the lysis buffer. |
Cell Viability Assays (MTS/MTT)
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding. | - Ensure a single-cell suspension before seeding. - Mix the cell suspension between pipetting into wells. |
| Edge effects in the plate. | - Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. | |
| Low signal or small dynamic range | Insufficient incubation time with the reagent. | - Increase the incubation time with the MTS/MTT reagent (typically 1-4 hours). |
| Low cell number. | - Optimize the initial cell seeding density. | |
| Unexpected increase in viability with Emavusertib treatment | Compound precipitation at high concentrations. | - Visually inspect the wells for any precipitate. - Ensure the final DMSO concentration is not causing insolubility. |
| Off-target effects promoting growth in specific cell lines. | - This has been observed in some FLT3 wild-type AML cell lines.[8] Consider the genetic background of your cell line. |
Experimental Protocols
Western Blot for NF-κB Pathway Inhibition
This protocol is designed to assess the effect of Emavusertib on the phosphorylation of key proteins in the NF-κB signaling pathway.
-
Cell Culture and Treatment:
-
Seed cells (e.g., a monocytic cell line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 15-30 minutes to activate the NF-κB pathway.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IKK, p-NF-κB p65, total IKK, total NF-κB p65, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or vehicle (DMSO) for 24, 48, or 72 hours.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Normalize the data to the vehicle-treated control wells.
-
Calculate the IC50 value using a non-linear regression analysis.
-
In Vitro Kinase Assay
This protocol is for determining the direct inhibitory effect of Emavusertib on IRAK4 kinase activity.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[9]
-
In a 384-well plate, add varying concentrations of this compound.
-
-
Enzyme and Substrate Addition:
-
Add recombinant IRAK4 enzyme and a suitable substrate (e.g., a peptide substrate or Myelin Basic Protein) to the wells.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the kinase activity. This can be done using various methods, such as:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced.
-
LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET based assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.[9]
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Emavusertib concentration and determine the IC50 value.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of Emavusertib
| Target/Assay | IC50 Value | Cell Line/System | Reference |
| IRAK4 (FRET kinase assay) | 57 nM | Biochemical Assay | [1] |
| TLR-Stimulated TNF-α, IL-1β, IL-6, IL-8 release | <250 nM | THP-1 Cells | [1] |
| FLT3-ITD positive AML cell line | 150 nM | MOLM-13 | [8] |
Table 2: Clinical Responses to Emavusertib Monotherapy in Relapsed/Refractory AML and High-Risk MDS
| Patient Population | Response Metric | Response Rate | Reference |
| AML with FLT3 mutation | Complete Response (CR), CR with partial hematologic recovery (CRh), or Morphologic Leukemia-Free State (MLFS) | Multiple responses observed | [4] |
| High-Risk MDS with spliceosome mutations | CR, CRh, or MLFS | Multiple responses observed | [5] |
Visualizations
Caption: Emavusertib inhibits IRAK4, blocking the MyD88-dependent signaling pathway.
Caption: General experimental workflow for in vitro studies of Emavusertib.
Caption: Logical relationships of Emavusertib's mechanism to its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. curis.com [curis.com]
- 3. Emavusertib Reduces Bone Marrow Blasts in Patients With FLT3-Mutated AML | Blood Cancers Today [bloodcancerstoday.com]
- 4. onclive.com [onclive.com]
- 5. onclive.com [onclive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 8. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Welcome to the technical support center for Emavusertib hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing this compound-related cytotoxicity in primary cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as CA-4948) is an orally bioavailable small molecule that acts as a dual inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] It functions by blocking the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are dependent on the IRAK4 kinase. This inhibition prevents the downstream activation of NF-κB and MAPK signaling, which are crucial for inflammatory responses and cell survival.[4] Additionally, its inhibition of FLT3 targets a receptor tyrosine kinase often mutated and constitutively activated in hematologic malignancies like acute myeloid leukemia (AML).[5][6]
Q2: I am observing high levels of cytotoxicity in my primary cell cultures, even at low concentrations of Emavusertib. What could be the cause?
High cytotoxicity at low concentrations could be due to several factors:
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Cell Type Sensitivity: Primary cells, especially those from hematologic origins, can be highly sensitive to kinase inhibitors. The dual inhibition of IRAK4 and FLT3 may affect vital survival pathways in certain primary cell types.
-
Off-Target Effects: While Emavusertib is selective, all small molecule inhibitors can have off-target effects that may contribute to cytotoxicity in sensitive primary cell models.
-
Experimental Conditions: The health of your primary cells is critical. Suboptimal culture conditions, such as incorrect media, serum variability, or poor handling during isolation, can sensitize cells to drug-induced toxicity.
-
Drug Quality and Preparation: Ensure the this compound is of high purity and has been stored correctly. Improperly dissolved or degraded compounds can lead to inconsistent and unexpected results.
Q3: How can I minimize non-specific cytotoxicity in my control (vehicle-treated) primary cells?
To minimize cytotoxicity in your vehicle-treated controls:
-
Optimize Vehicle Concentration: If using DMSO to dissolve Emavusertib, ensure the final concentration in your cell culture medium is low (typically ≤ 0.1%) and is consistent across all wells, including your untreated controls.
-
Primary Cell Quality: Use freshly isolated primary cells whenever possible and ensure high viability (>90%) before starting your experiment. The freeze-thaw process can be harsh on primary cells, so proper technique is essential.
-
Gentle Handling: Primary cells are more delicate than cell lines. Avoid vigorous pipetting and excessive centrifugation.
-
Appropriate Culture Conditions: Use the recommended media and supplements for your specific primary cell type. Ensure proper gas exchange and humidity in the incubator.
Q4: My IC50 values for Emavusertib are inconsistent between experiments. What are the potential reasons?
Inconsistency in IC50 values is a common issue in primary cell assays and can be attributed to:
-
Donor Variability: Primary cells from different donors can exhibit significant biological variability in their response to drugs.
-
Cell Density: The initial seeding density of your primary cells can influence the apparent IC50 value. It is crucial to maintain consistent cell densities across experiments.
-
Assay-Specific Factors: The choice of cytotoxicity assay (e.g., MTT, LDH, flow cytometry) can impact the measured IC50. Different assays measure different cellular parameters (metabolic activity vs. membrane integrity), which can be affected differently by the drug.[7][8]
-
Drug Incubation Time: The duration of drug exposure will directly affect the IC50 value. Ensure this is kept consistent.
-
Reagent Quality: Variations in lots of media, serum, or assay reagents can contribute to variability.
Q5: Are there known off-target effects of Emavusertib that I should be aware of in my primary cell experiments?
While specific off-target effects in a wide range of primary cells are not extensively documented in publicly available literature, it is important to consider that as a kinase inhibitor, Emavusertib may interact with other kinases, especially at higher concentrations.[9] When unexpected results are observed, consider performing a broader kinase panel screening or consulting the manufacturer's selectivity data if available.
Troubleshooting Guides
Below are troubleshooting tables for common issues encountered when assessing this compound cytotoxicity in primary cells.
Table 1: Troubleshooting High Background Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
| High cell death in vehicle control wells | DMSO concentration is too high. | Perform a DMSO toxicity curve to determine the optimal, non-toxic concentration for your primary cells (aim for ≤ 0.1%). |
| Poor primary cell health post-isolation. | Optimize cell isolation protocol to maximize viability. Use cells immediately after isolation if possible. | |
| Suboptimal cell culture conditions. | Ensure the use of appropriate media, serum, and supplements. Check incubator CO2, temperature, and humidity levels. | |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test for mycoplasma. If contamination is suspected, discard the culture and start with a fresh batch of cells. |
Table 2: Troubleshooting Inconsistent Cytotoxicity Results
| Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | Donor-to-donor variability in primary cells. | Use cells from multiple donors to establish a range of responses. Average results from at least three independent experiments. |
| Inconsistent cell seeding density. | Carefully count and plate a consistent number of viable cells for each experiment. | |
| Variations in drug preparation. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Assay endpoint variability. | Choose a robust cytotoxicity assay and ensure consistent incubation times with the assay reagents. | |
| Emavusertib appears less potent than expected | Drug degradation. | Ensure proper storage of the compound. Consider testing the stability of Emavusertib in your specific cell culture medium over the time course of your experiment. |
| Cell density is too high. | A high cell density can lead to a higher apparent IC50. Optimize seeding density to ensure cells are in a logarithmic growth phase. | |
| Binding to plasticware or serum proteins. | Use low-protein-binding plates. Be aware that components in serum can bind to small molecules, reducing their effective concentration. |
Quantitative Data
The cytotoxic effects of this compound can vary significantly depending on the cell type and its genetic background. Below is a summary of available data.
Table 3: In Vitro Cytotoxicity of Emavusertib (CA-4948)
| Cell Type | Genetic Background | Assay | IC50 / Effective Concentration | Citation |
| Primary AML Cells | Patient-derived | Cell Viability Assay | Variable response, with some patient samples showing susceptibility at 100 nM. | [10] |
| MOLM-13 (AML Cell Line) | FLT3-ITD positive | Cell Viability Assay | ~150 nM | [11] |
| Karpas1718 (MZL Cell Line) | MYD88 L265P mutation | Cell Proliferation Assay | 3.72 µM | [12] |
| THP-1 (AML Cell Line) | TLR-stimulated | Cytokine Release Assay | <250 nM (for cytokine release) | [1][3] |
Note: IC50 values can be highly dependent on experimental conditions. This table should be used as a reference, and it is recommended to perform dose-response experiments in your specific primary cell model.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a standard method for isolating PBMCs from whole blood, which can then be used for cytotoxicity assays.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Serological pipettes
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL centrifuge tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL tube, minimizing mixing of the two layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs.
-
Transfer the collected PBMCs to a new 50 mL tube and wash by adding PBS to a final volume of 45 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in complete RPMI-1640 medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue. Proceed with cytotoxicity assays if viability is >90%.
Protocol 2: MTT Cytotoxicity Assay for Suspension Primary Cells
This protocol outlines the use of the MTT assay to measure the cytotoxic effects of Emavusertib on primary hematopoietic cells.
Materials:
-
Isolated primary cells (e.g., PBMCs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidic isopropanol or DMSO)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Prepare a suspension of primary cells in complete medium at a pre-determined optimal density.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the drug dilutions to the appropriate wells. Include vehicle controls (medium with the same final concentration of DMSO as the highest drug concentration) and no-cell controls (medium only).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Centrifuge the plate at 500 x g for 5 minutes to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the pellet.
-
Add 150 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the no-cell controls.
Visualizations
Signaling Pathways
Caption: Dual inhibition of IRAK4 and FLT3 signaling by Emavusertib.
Experimental Workflow
Caption: Workflow for determining Emavusertib cytotoxicity in primary cells.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. curis.com [curis.com]
- 5. onclive.com [onclive.com]
- 6. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Long-term Emavusertib hydrochloride treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance for long-term treatment protocols and troubleshooting potential challenges during experiments with Emavusertib hydrochloride (also known as CA-4948).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Emavusertib?
Emavusertib is an orally bioavailable, reversible inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2][3] By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLR) and the IL-1 receptor, which in turn inhibits the activation of NF-κB and MAPK pathways.[4][5][6] This leads to reduced production of pro-inflammatory cytokines and apoptosis in cancer cells that have mutations in genes like MYD88 or have overactivated TLR pathways.[4][5] Its inhibition of FLT3 provides a therapeutic effect in cancers with FLT3 mutations, such as Acute Myeloid Leukemia (AML).[1][7]
Q2: In which cancer types has Emavusertib shown preclinical or clinical activity?
Emavusertib has demonstrated activity in both hematological malignancies and solid tumors. Preclinical and clinical studies have shown efficacy in B-cell non-Hodgkin lymphomas (NHL), including Primary Central Nervous System Lymphoma (PCNSL), Acute Myeloid Leukemia (AML), and Myelodysplastic Syndromes (MDS).[1][4] It has shown particular promise in patients with mutations in MYD88, spliceosome components like SF3B1 and U2AF1, or FLT3.[1][4][8]
Q3: What are the recommended starting doses for Emavusertib in clinical trials?
Dosing of Emavusertib in clinical trials has varied depending on the cancer type and whether it is used as a monotherapy or in combination. Doses have ranged from 200 mg to 500 mg administered twice daily (BID).[4][9] In the TakeAim Leukemia trial, a dose of 300 mg BID was identified as the recommended Phase 2 dose (RP2D) for monotherapy.[10][11]
Q4: Can Emavusertib be combined with other therapeutic agents?
Yes, preclinical and clinical studies have explored Emavusertib in combination with other drugs. It has shown synergistic effects with the BTK inhibitor ibrutinib in B-cell lymphomas.[4][12] Clinical trials are also investigating combinations with azacitidine and venetoclax in AML and MDS.[13][14]
Troubleshooting Guide
Problem 1: Inconsistent results in in-vitro cell viability assays.
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Possible Cause: Degradation of Emavusertib in culture media over long-term experiments.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of Emavusertib in a suitable solvent like DMSO.[3]
-
When preparing working concentrations in cell culture media, use the solution immediately.
-
For long-term experiments (e.g., >72 hours), consider replenishing the media with freshly prepared Emavusertib at regular intervals (e.g., every 48-72 hours) to maintain a consistent concentration.
-
Minimize freeze-thaw cycles of the stock solution. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.
-
Problem 2: High levels of off-target cell death in control cell lines.
-
Possible Cause: The cell line may have some level of dependence on pathways inhibited by Emavusertib, or the concentration used is too high.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration range for your specific cell lines. The IC50 for IRAK4 is 57 nM.[2]
-
Ensure that the control cell lines are appropriate for your experiment and do not harbor mutations that would sensitize them to IRAK4 or FLT3 inhibition.
-
Review the literature to see if your control cell line has known sensitivities to inhibitors of the NF-κB or MAPK pathways.
-
Problem 3: Difficulty in observing downstream signaling inhibition (e.g., p-NF-κB, p-MAPK).
-
Possible Cause: Timing of sample collection or inappropriate stimulation conditions.
-
Troubleshooting Steps:
-
Optimize the timing of cell lysis after Emavusertib treatment. The inhibition of signaling pathways can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to identify the optimal time point for observing maximal inhibition.
-
Ensure that the signaling pathway is activated in your experimental system. For example, to observe inhibition of TLR signaling, cells may need to be stimulated with a TLR ligand (e.g., lipopolysaccharide) after Emavusertib pre-treatment.[3]
-
Confirm the activity of your antibodies and the sensitivity of your Western blot or other detection methods.
-
Problem 4: Rhabdomyolysis observed in animal models.
-
Possible Cause: Rhabdomyolysis has been identified as a dose-limiting toxicity in clinical trials.[13][14][15] This may be a translational challenge in preclinical animal studies.
-
Troubleshooting Steps:
-
Carefully monitor animals for signs of muscle toxicity, such as weakness or changes in gait.
-
Regularly monitor serum creatine kinase (CK) levels, a key biomarker for muscle damage.
-
Consider adjusting the dose or dosing schedule. In some cases, a lower dose administered more frequently may be better tolerated.
-
Ensure adequate hydration of the animals, as this can help mitigate kidney damage associated with rhabdomyolysis.
-
Quantitative Data Summary
Table 1: Emavusertib Clinical Trial Dosing Regimens
| Clinical Trial | Indication | Dosing Regimen | Combination Agents | Reference |
| TakeAim Leukemia (NCT04278768) | Relapsed/Refractory AML or High-Risk MDS | 200, 300, 400, 500 mg BID | Monotherapy, Azacitidine, Venetoclax | [4][9][13] |
| TakeAim Lymphoma (NCT03328078) | Relapsed/Refractory B-cell NHL | 200, 300 mg BID | Ibrutinib | [4] |
| CA-4948-101 | Relapsed/Refractory PCNSL | 100 - 300 mg BID | Ibrutinib (560mg QD) | [12] |
Table 2: Preclinical Efficacy of Emavusertib
| Model System | Finding | Emavusertib Concentration/Dose | Reference |
| OCI-Ly3 xenograft model (ABC DLBCL) | >90% tumor growth inhibition | 100 mg/kg qd (oral) | [4] |
| OCI-Ly3 xenograft model (ABC DLBCL) | Partial tumor regression | 200 mg/kg qd (oral) | [4] |
| ABC and GCB DLBCL cell lines | 35-41% repression of IL-10 secretion | Not specified | [4] |
| ABC DLBCL cell line | 36% repression of IL-6 secretion | Not specified | [4] |
| Marginal zone lymphoma (MZL) cell lines | Increased apoptosis | 10 µM (72h) | [2] |
Experimental Protocols & Visualizations
Signaling Pathway of Emavusertib Inhibition
Emavusertib primarily targets the IRAK4 and FLT3 signaling pathways. The diagram below illustrates the IRAK4-mediated signaling cascade that is inhibited by the drug.
Caption: Emavusertib inhibits IRAK4, blocking downstream NF-κB and MAPK signaling.
Experimental Workflow: Western Blot for Signaling Inhibition
The following workflow outlines the key steps to assess the inhibitory effect of Emavusertib on a specific signaling pathway using Western blotting.
Caption: Workflow for assessing protein phosphorylation inhibition by Western blot.
References
- 1. onclive.com [onclive.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. The Current State of Emavusertib in AML Therapy | Blood Cancers Today [bloodcancerstoday.com]
- 8. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. Validate User [ashpublications.org]
- 13. Partial Trial Hold Is Lifted For Emavusertib - HealthTree for Acute Myeloid Leukemia [healthtree.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Emavusertib Study Put on Hold After Patient Death | Blood Cancers Today [bloodcancerstoday.com]
Technical Support Center: Optimizing Emavusertib Hydrochloride and Venetoclax Combination Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Emavusertib hydrochloride and Venetoclax combination protocols. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and Venetoclax?
A1: this compound (formerly CA-4948) is a potent, orally bioavailable inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] By inhibiting IRAK4, Emavusertib blocks signaling downstream of Toll-like receptors (TLRs) and the IL-1 receptor, which are crucial for the survival and proliferation of certain cancer cells.[3] Its inhibition of FLT3 is particularly relevant in Acute Myeloid Leukemia (AML) with FLT3 mutations.[2][4]
Venetoclax is a selective inhibitor of B-cell lymphoma 2 (BCL-2), an anti-apoptotic protein.[5][6][7][8] In many hematologic malignancies, cancer cells overexpress BCL-2 to evade apoptosis (programmed cell death).[5][6] Venetoclax binds directly to BCL-2, releasing pro-apoptotic proteins that initiate the mitochondrial pathway of apoptosis.[7]
Q2: What is the scientific rationale for combining Emavusertib and Venetoclax?
A2: The combination of Emavusertib and Venetoclax is based on the principle of targeting distinct but complementary survival pathways in cancer cells. While Venetoclax directly induces apoptosis by inhibiting BCL-2, some cancer cells can develop resistance by upregulating other anti-apoptotic proteins like Myeloid Cell Leukemia 1 (MCL-1) or BCL-xL.[9][10][11] The IRAK4 signaling pathway, which is inhibited by Emavusertib, has been implicated in the regulation of MCL-1. Therefore, combining Emavusertib with Venetoclax may prevent or overcome Venetoclax resistance by suppressing MCL-1 expression, leading to a more profound and durable apoptotic response.[12] Preclinical studies have demonstrated synergistic anti-leukemic effects of this combination in AML cell lines, including those resistant to Venetoclax.[12][13]
Q3: What are the known off-target effects of Emavusertib?
A3: Besides its primary targets IRAK4 and FLT3, Emavusertib has been shown to have activity against other kinases, especially at higher concentrations. A kinase panel screening revealed that at 1 µM, Emavusertib can also inhibit CLK1, CLK2, and CLK4 by over 90%. To minimize off-target effects in cellular assays, it is recommended to use concentrations up to 1 µM.[5]
Troubleshooting Guides
Cell Viability Assays
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the plate, or drug precipitation.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
To minimize edge effects, avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media.
-
Visually inspect the drug solutions for any signs of precipitation before adding them to the cells. Ensure proper dissolution of this compound (see Experimental Protocols section).
-
Issue: Unexpectedly low or high cell viability.
-
Possible Cause: Incorrect drug concentrations, issues with cell health, or assay interference.
-
Troubleshooting Steps:
-
Verify the stock concentrations of Emavusertib and Venetoclax. Perform a fresh serial dilution.
-
Ensure that the cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment.
-
Some assay reagents can be affected by the chemical properties of the compounds. Consider using a different viability assay (e.g., switching from a metabolic-based assay like MTT to a luminescence-based assay like CellTiter-Glo®).
-
Apoptosis Assays (Annexin V/PI Staining)
Issue: High percentage of Annexin V positive cells in the negative control group.
-
Possible Cause: Over-trypsinization or harsh cell handling, leading to membrane damage.
-
Troubleshooting Steps:
-
If using adherent cells, be gentle during trypsinization and avoid prolonged exposure. Consider using a cell scraper.
-
Centrifuge cells at a lower speed (e.g., 300 x g) to minimize mechanical stress.
-
Ensure all buffers are at the recommended temperature (typically ice-cold).
-
Issue: Annexin V and PI populations are not well-separated.
-
Possible Cause: Inappropriate compensation settings on the flow cytometer or delayed analysis after staining.
-
Troubleshooting Steps:
-
Use single-stained controls for each fluorochrome to set up proper compensation.
-
Analyze the samples as soon as possible after staining, as prolonged incubation can lead to secondary necrosis.
-
Ensure the flow cytometer is properly calibrated using compensation beads.
-
Synergy Analysis
Issue: Combination Index (CI) values are inconsistent across different experimental repeats.
-
Possible Cause: Variability in single-agent dose-response curves, or suboptimal experimental design.
-
Troubleshooting Steps:
-
Ensure that the single-agent dose-response curves are reproducible and have a good R-squared value. The accuracy of the CI calculation is highly dependent on the accuracy of the IC50 values for the individual drugs.
-
Use a fixed-ratio experimental design where the ratio of the two drugs is kept constant across a range of dilutions. This is generally recommended for synergy analysis.
-
Increase the number of technical and biological replicates to improve statistical power.
-
Issue: The combination appears synergistic at some effect levels but antagonistic at others.
-
Possible Cause: This can be a genuine biological effect. The nature of the drug interaction can be dependent on the concentration and the specific cellular context.
-
Troubleshooting Steps:
-
Analyze the data using a Fa-CI plot (Fraction affected vs. Combination Index). This will visualize the synergy/antagonism across a range of effect levels.
-
Consider the underlying mechanism of action. At certain concentrations, off-target effects of Emavusertib might become more prominent, leading to a different interaction with Venetoclax.
-
Validate the findings using a different assay (e.g., an apoptosis assay in addition to a viability assay).
-
Data Presentation
Table 1: Preclinical Efficacy of Emavusertib and Venetoclax Combination in an ABC-DLBCL Xenograft Model
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) on Day 22 |
| Emavusertib (CA-4948) | 50 mg/kg, po, qd | 63% |
| Venetoclax | 75 mg/kg, po, qd | 71% |
| Emavusertib + Venetoclax | 50 mg/kg + 75 mg/kg, po, qd | Regression |
Table 2: In Vitro Activity of Emavusertib and Venetoclax in AML Cell Lines
| AML Cell Line | Emavusertib (CA-4948) GI50 (µM) | Venetoclax GI50 (µM) | Combination Effect |
| THP-1 | >10 | >1 (Resistant) | Synergistic with Azacitidine + Venetoclax |
| F-36P | >10 | >1 (Resistant) | Synergistic with Azacitidine + Venetoclax |
| OCI-AML2 | 1.5 | 0.05 | Synergistic |
| GDM-1 | 0.8 | 0.01 | Synergistic |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.
-
Drug Preparation: Prepare stock solutions of this compound in DMSO. A fresh serial dilution should be prepared for each experiment. Venetoclax can also be dissolved in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
Drug Treatment: Add the desired concentrations of Emavusertib, Venetoclax, or the combination to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Seed and treat cells with Emavusertib and/or Venetoclax as described for the cell viability assay.
-
Cell Harvesting: For suspension cells, collect the cells by centrifugation. For adherent cells, gently detach the cells using trypsin-EDTA, and combine with the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining. Use appropriate controls (unstained, single-stained) to set up compensation and gates.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for BCL-2 Family Proteins
-
Cell Lysis: After drug treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, MCL-1, BCL-xL, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: Combined signaling pathway of Emavusertib and Venetoclax.
Caption: General experimental workflow for in vitro combination studies.
Caption: Logical workflow for determining drug synergy.
References
- 1. Challenges to determine synergistic drug interactions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. combosyn.com [combosyn.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. combosyn.com [combosyn.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Refinement of Emavusertib hydrochloride delivery methods for preclinical models
This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful delivery of Emavusertib hydrochloride in preclinical models. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (also known as CA-4948) is an orally bioavailable small molecule inhibitor with a dual mechanism of action, targeting both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1] By inhibiting these kinases, Emavusertib disrupts key signaling pathways involved in inflammation and cancer cell proliferation and survival.[2][3] Its activity against both wild-type and mutated FLT3 makes it a promising agent for hematologic malignancies such as Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS).[1]
2. What are the recommended preclinical models for studying this compound?
Emavusertib has been evaluated in various preclinical models of hematologic cancers. Commonly used models include:
-
Xenograft models: Human cancer cell lines (e.g., AML or B-cell NHL cell lines) are implanted into immunocompromised mice.[4]
-
Patient-Derived Xenograft (PDX) models: Tumor tissue from patients is directly implanted into mice, which may better reflect the heterogeneity of human cancers.
-
Genetically Engineered Mouse Models (GEMMs): Mice are engineered to develop specific types of cancer, providing a model with an intact immune system.
The choice of model will depend on the specific research question and the cancer type being investigated.
3. What is a suitable vehicle for the oral administration of this compound in mice?
Due to its poor water solubility, this compound requires a specific vehicle for effective oral administration in preclinical models. A commonly used formulation consists of a mixture of:
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline
It is crucial to prepare this formulation following a specific protocol to ensure the compound remains in solution and is delivered effectively.
4. What are the typical dosages of this compound used in mouse models?
Dosages in preclinical studies can vary depending on the mouse model and the therapeutic indication. Doses ranging from 25 mg/kg to 150 mg/kg administered orally have been reported in mouse models of AML and showed anti-leukemic activity.[4] In some B-cell NHL and AML mouse models, a dose of 100 mg/kg has been shown to have an acceptable toxicity profile and antitumor efficacy.[4]
5. What are the potential adverse effects of this compound in preclinical models?
Preclinical studies have noted some potential adverse effects. One of the key toxicities to monitor is rhabdomyolysis (the breakdown of muscle tissue).[5] Other observed treatment-related adverse events in preclinical models have included increases in creatine phosphokinase (CPK) levels, which can be an indicator of muscle damage.[5] Close monitoring of animal health, including body weight, general appearance, and activity levels, is essential during treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | - Incorrect order of solvent addition.- Rapid addition of aqueous solution (saline).- Temperature fluctuations. | - Follow the detailed formulation protocol precisely, especially the order of solvent addition.- Add the saline dropwise while continuously vortexing or stirring the solution.- Prepare the formulation at room temperature. Gentle warming may be attempted if precipitation occurs, but stability under these conditions should be verified. |
| Difficulty in administering the formulation via oral gavage due to viscosity. | - High concentration of PEG300.- Low temperature of the formulation. | - Ensure the formulation is at room temperature before administration.- If the viscosity is still too high, consider diluting the formulation with the same vehicle, but this will require adjusting the dosing volume to deliver the correct dose. |
| Animal distress or mortality after oral gavage. | - Aspiration of the formulation into the lungs.- Esophageal injury from the gavage needle.- Acute toxicity of the compound or vehicle. | - Ensure proper training in oral gavage techniques.- Use appropriately sized and flexible gavage needles.- Administer the formulation slowly and ensure the animal can swallow.- If toxicity is suspected, reduce the dose or consider a different formulation with lower concentrations of potentially toxic excipients like DMSO. |
| High variability in experimental results between animals. | - Inconsistent formulation preparation.- Inaccurate dosing.- Differences in animal health or tumor burden at the start of the study. | - Prepare a fresh batch of the formulation for each dosing day to ensure consistency.- Calibrate pipettes and syringes regularly to ensure accurate dosing volumes.- Randomize animals into treatment groups based on tumor volume and body weight to minimize inter-animal variability. |
| Lack of expected anti-tumor efficacy. | - Inadequate drug exposure.- Drug resistance of the tumor model.- Suboptimal dosing schedule. | - Confirm the formulation was prepared and administered correctly.- Consider performing a pilot pharmacokinetic study to determine drug exposure in the selected model.- Verify the expression of IRAK4 and FLT3 in the tumor model.- Explore different dosing schedules (e.g., twice-daily dosing) or combination therapies. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound in Mouse Models
| Cancer Model | Mouse Strain | Dose and Route | Key Findings | Reference |
| ABC DLBCL (OCI-LY3) | Not Specified | 100 mg/kg, Oral | 68% improvement in median survival | [4] |
| PCNSL (A20) | Not Specified | 100 mg/kg, Oral | 61% improvement in median survival | [4] |
| AML (MV4-11, MOLM-14) | Not Specified | Not Specified | Inhibition of tumor growth | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amounts: Determine the total volume of formulation needed based on the number of animals, their average weight, and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of this compound and the volumes of each vehicle component. For a common formulation, the final concentrations might be 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline.
-
Dissolve this compound in DMSO: In a sterile conical tube, add the calculated volume of DMSO to the pre-weighed this compound powder. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: To the DMSO-drug solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween-80: Add the calculated volume of Tween-80 to the mixture and vortex until fully incorporated.
-
Add saline: Slowly add the sterile saline to the organic mixture, preferably dropwise, while continuously vortexing. This step is critical to prevent precipitation of the compound.
-
Final mixing and storage: Once all the saline has been added, continue to vortex for another 1-2 minutes to ensure a uniform and clear solution. It is recommended to prepare this formulation fresh before each administration. If short-term storage is necessary, store protected from light at 4°C, but allow the formulation to return to room temperature before dosing. Visually inspect for any precipitation before use.
Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Animal balance
-
Prepared this compound formulation and vehicle control
-
Oral gavage needles
Procedure:
-
Tumor cell implantation: Inoculate the cancer cells (typically 1-10 million cells in sterile PBS or media, with or without Matrigel) subcutaneously into the flank of the mice.
-
Tumor growth monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once the tumors reach the desired size, randomize the mice into treatment and control groups based on their tumor volumes and body weights to ensure an even distribution.
-
Treatment administration: Administer the prepared this compound formulation or the vehicle control to the respective groups via oral gavage at the predetermined dose and schedule.
-
Monitoring: Monitor the animals daily for any signs of toxicity, including changes in body weight, posture, activity, and fur texture. Measure tumor volumes 2-3 times per week.
-
Endpoint: Continue the treatment for the planned duration or until the tumors in the control group reach the predetermined endpoint size as defined in the animal use protocol. At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
Visualizations
References
- 1. curis.com [curis.com]
- 2. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 3. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
Validation & Comparative
A Comparative Analysis of Emavusertib Hydrochloride and Other Investigational IRAK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a critical mediator in innate immune signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases, from inflammatory conditions to hematologic malignancies. Emavusertib hydrochloride (CA-4948), a potent oral inhibitor of IRAK4, is currently under investigation and has shown significant promise. This guide provides an objective comparison of Emavusertib with other notable IRAK4 inhibitors in clinical development, supported by available preclinical and clinical data.
Introduction to IRAK4 Inhibition
IRAK4 is a serine/threonine kinase that plays a pivotal role in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding, these receptors recruit adaptor proteins like MyD88, leading to the formation of the "Myddosome" complex, where IRAK4 is a central component. Activated IRAK4 phosphorylates IRAK1, initiating a downstream signaling cascade that culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and promoting cell survival.[1] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][2]
This compound: A Dual IRAK4/FLT3 Inhibitor
Emavusertib (CA-4948) is a small molecule inhibitor of IRAK4.[1] Notably, it also exhibits inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[1][3] This dual activity makes Emavusertib a particularly interesting candidate for hematologic malignancies where both pathways may be relevant.[3]
Comparative Analysis of IRAK4 Inhibitors
Several IRAK4 inhibitors have entered clinical development. This section compares Emavusertib with other key inhibitors for which data is publicly available: PF-06650833 (Zimlovisertib), BAY1834845 (Zabedosertib), and BAY1830839.
Table 1: In Vitro Potency of Investigational IRAK4 Inhibitors
| Compound | Target(s) | IC50 (IRAK4) | Assay Type | Reference(s) |
| Emavusertib (CA-4948) | IRAK4, FLT3 | 57 nM | FRET | [1] |
| PF-06650833 (Zimlovisertib) | IRAK4 | 0.2 nM | Not Specified | [4] |
| BAY1834845 (Zabedosertib) | IRAK4 | 3.55 nM | Not Specified | [5] |
| BAY1830839 | IRAK4 | 3.0 nM | Not Specified | [6] |
IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by half and are a measure of potency. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile
A critical aspect of kinase inhibitor development is selectivity, as off-target effects can lead to toxicity.
| Compound | Selectivity Highlights | Off-Target Activities of Note | Reference(s) |
| Emavusertib (CA-4948) | >500-fold more selective for IRAK4 over IRAK1. | FLT3, CLK1, CLK2, CLK4, DYRK1A/B, TrkA/B, Haspin, NEK11 (at 1 µM) | [1] |
| PF-06650833 (Zimlovisertib) | Highly selective for IRAK4. | IRAK1, MNK2, LRRK2, CLK4, CK1γ1 (>70% inhibition at 200 nM) | [4][7] |
| BAY1834845 (Zabedosertib) | High selectivity profile. | TrkA (some inhibition) | [8][9] |
| BAY1830839 | High selectivity profile. | IRAK1, IRAK3, TrkB (limited competitive binding at 1 µM) | [8][9] |
Kinase selectivity is often assessed using broad kinase panels, such as KINOMEscan, which measures the binding of an inhibitor to a large number of kinases.
Experimental Data and Methodologies
The data presented in this guide are derived from various preclinical and clinical studies. Below are summaries of in vivo findings and the general principles of the experimental protocols used to generate the in vitro data.
In Vivo Preclinical and Clinical Findings
-
Emavusertib (CA-4948): Preclinical studies have demonstrated its anti-tumor efficacy in mouse models of B-cell non-Hodgkin lymphoma (NHL) and AML.[1][3] In vivo, Emavusertib has shown dose-dependent tumor growth inhibition.[1] Clinical trials are ongoing for relapsed/refractory B-cell NHL and myeloid malignancies.[1][3]
-
PF-06650833 (Zimlovisertib): In preclinical models of rheumatoid arthritis and lupus, PF-06650833 has been shown to reduce inflammation and autoantibody levels.[10][11] A Phase 1 clinical trial in healthy volunteers demonstrated a reduction in the interferon gene signature, a marker of inflammation in SLE.[10][11]
-
BAY1834845 (Zabedosertib) and BAY1830839: Both compounds have demonstrated anti-inflammatory effects in animal models.[8] A clinical study in healthy volunteers showed that both inhibitors suppressed locally and systemically induced inflammatory responses.[12] Zabedosertib has been investigated in Phase 1 studies and showed a favorable safety and pharmacokinetic profile.[13][14][15]
It is important to note that direct head-to-head in vivo comparative studies between Emavusertib and these other IRAK4 inhibitors are not extensively available in the public domain.
Signaling Pathway and Experimental Workflow Diagrams
IRAK4 Signaling Pathway
The following diagram illustrates the central role of IRAK4 in the TLR/IL-1R signaling cascade.
Caption: IRAK4 signaling pathway initiated by TLR/IL-1R activation.
General Experimental Workflow for Kinase Inhibition Assay
The potency of IRAK4 inhibitors is typically determined using in vitro kinase assays. The following diagram outlines a general workflow for such an assay.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Experimental Protocols
While specific, detailed protocols for each cited experiment are proprietary to the conducting institutions, the following outlines the general principles of commonly used assays for determining IRAK4 inhibitor performance.
Biochemical Kinase Inhibition Assays (e.g., ADP-Glo™, TR-FRET)
-
Objective: To measure the ability of a compound to inhibit the enzymatic activity of IRAK4 in a cell-free system.
-
General Procedure:
-
Reagents: Recombinant human IRAK4 enzyme, a suitable kinase substrate (e.g., Myelin Basic Protein), ATP, kinase assay buffer, and the test inhibitor are prepared.[16]
-
Reaction Setup: The IRAK4 enzyme, substrate, and varying concentrations of the test inhibitor are pre-incubated in a microplate well.[16]
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific time at a controlled temperature (e.g., 30°C for 45-60 minutes).[2][16]
-
Detection:
-
ADP-Glo™ Assay: This luminescent assay measures the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete the remaining ATP, and then a second reagent converts the ADP to ATP, which is detected via a luciferase reaction. The light output is proportional to the kinase activity.[16][17]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This assay typically involves a europium-labeled antibody that binds the kinase and a fluorescently labeled tracer that binds to the ATP pocket. Inhibition of the kinase by a compound displaces the tracer, leading to a decrease in the FRET signal.[18][19]
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
-
Kinase Selectivity Profiling (e.g., KINOMEscan™)
-
Objective: To determine the binding affinity of an inhibitor across a broad panel of kinases to assess its selectivity.
-
General Procedure:
-
Technology: The KINOMEscan™ platform, for example, utilizes a competition binding assay. A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Competition: The amount of the kinase that binds to the immobilized ligand is measured. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand at a given concentration of the test compound, or as a dissociation constant (Kd). This allows for a comprehensive view of the inhibitor's interactions across the kinome.[8][9]
-
Conclusion
This compound is a promising IRAK4 inhibitor with the unique characteristic of also targeting FLT3, suggesting its potential utility in specific hematologic malignancies. When compared to other investigational IRAK4 inhibitors like PF-06650833, Zabedosertib, and BAY1830839, there are differences in reported in vitro potency and selectivity profiles. While all demonstrate potent inhibition of IRAK4, the off-target profiles vary. The clinical development of these inhibitors is proceeding in different therapeutic areas, with Emavusertib focused on oncology and the others more on inflammatory diseases. A definitive comparison of their in vivo efficacy and safety in specific indications will require the completion of ongoing and future head-to-head clinical trials. The data and methodologies presented in this guide provide a foundational understanding for researchers to evaluate the current landscape of IRAK4 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY1830839 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]
- 7. PF-06650833 - Labchem Catalog [catalog.labchem.com.my]
- 8. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 11. The Interleukin-1 Receptor-Associated Kinase 4 Inhibitor PF-06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies [frontiersin.org]
- 15. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. bioauxilium.com [bioauxilium.com]
- 19. THUNDER™ Total IRAK4 TR-FRET Cell Signaling Assay Kit | Bioauxilium [bioauxilium.com]
Validating Target Engagement of Emavusertib Hydrochloride in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Emavusertib hydrochloride's performance against other alternatives in engaging its cellular targets, supported by experimental data and detailed protocols.
This compound (CA-4948) is a potent, orally bioavailable small molecule inhibitor targeting two key kinases implicated in various hematological malignancies: Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Validating the engagement of Emavusertib with these targets within a cellular context is crucial for understanding its mechanism of action and predicting its therapeutic efficacy. This guide outlines key experimental approaches to quantify target engagement and provides a comparative overview of Emavusertib's potency against alternative inhibitors.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency of this compound against its primary targets, IRAK4 and FLT3, in comparison to other known inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions and cell lines used.
| Compound | Target(s) | IC50/Ki | Cell Line/Assay Conditions | Reference |
| Emavusertib (CA-4948) | IRAK4 | IC50: 57 nM | Biochemical Assay | [1] |
| FLT3 (mutated) | IC50: 58-200 nM | AML Cell Lines | [3] | |
| FLT3-ITD positive | IC50: 150 nM | MOLM-13 cells | [4] | |
| MyD88 Mutated Lymphoma | IC50: 3.72 µM | Karpas1718 cells | ||
| PF-06650833 (Zimlovisertib) | IRAK4 | IC50: 0.2 nM | Cell-based assay | [5] |
| IC50: 2.4 nM | PBMC assay | [5] | ||
| BAY 61-3606 | Syk, FLT3 | Ki: 7.5 nM (Syk) | Biochemical Assay | [6][7][8] |
| IC50: 10 nM (Syk) | Biochemical Assay | [6][7][8] |
Experimental Protocols for Target Engagement Validation
Validating the interaction of an inhibitor with its intracellular target is a critical step in drug development. Several robust methods can be employed to confirm and quantify the target engagement of Emavusertib.
Western Blotting for Downstream Signaling Inhibition
Principle: This method assesses target engagement indirectly by measuring the phosphorylation status of downstream substrates of IRAK4 and FLT3. Inhibition of the kinase by Emavusertib will lead to a decrease in the phosphorylation of its downstream signaling proteins.
Experimental Workflow:
Figure 1. Western Blot Workflow.
Detailed Protocol:
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., THP-1 for IRAK4, MOLM-13 for FLT3) in appropriate culture plates. Once the cells reach the desired confluency, treat them with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phosphorylated downstream targets overnight at 4°C. For IRAK4 engagement, use antibodies against phospho-IRAK1 (Thr209).[9] For FLT3 engagement, use antibodies against phospho-STAT5.
-
Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and a loading control (e.g., β-actin or GAPDH).
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that measures compound binding to a target protein in live cells. It utilizes a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY 61-3606 (hydrochloride) (PD043804, HLYFDKZWVIBYKL-UHFFFAOYSA-N) [probes-drugs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Phospho-IRAK1 (Thr209) Antibody | Cell Signaling Technology [cellsignal.com]
Emavusertib: A Comparative Analysis of Efficacy in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Emavusertib (CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical component of the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways. Dysregulation of this pathway is a known driver in various hematological malignancies and solid tumors, making IRAK4 an attractive therapeutic target. This guide provides a comparative overview of the preclinical efficacy of emavusertib across different cancer models, supported by experimental data and detailed methodologies.
Mechanism of Action
Emavusertib functions by inhibiting the kinase activity of IRAK4. In many cancers, particularly those with mutations in the MYD88 gene (such as the L265P mutation), the TLR/MYD88 signaling pathway is constitutively active. This leads to the formation of the "Myddosome" complex, in which IRAK4 plays a central role, triggering a signaling cascade that results in the activation of the transcription factor NF-κB.[1] NF-κB activation promotes the expression of pro-inflammatory cytokines and survival factors, contributing to tumor cell proliferation and survival. By inhibiting IRAK4, emavusertib blocks this signaling cascade, leading to decreased NF-κB activity and subsequent apoptosis of cancer cells.[2] Additionally, emavusertib has been shown to inhibit FMS-like Tyrosine Kinase 3 (FLT3), another important target in certain leukemias.[3]
Below is a diagram illustrating the TLR/MYD88/IRAK4 signaling pathway and the point of intervention for Emavusertib.
Comparative Efficacy in Hematological Malignancies
Emavusertib has demonstrated significant preclinical activity in various hematological cancer models, particularly those harboring MYD88 or FLT3 mutations.
Non-Hodgkin's Lymphoma (NHL)
In models of Diffuse Large B-cell Lymphoma (DLBCL) of the Activated B-cell (ABC) subtype, which frequently carry the MYD88 L265P mutation, emavusertib has shown potent anti-tumor effects.
| Cell Line | Cancer Type | Mutation Status | Emavusertib IC50 | Comparator IC50 | Reference |
| Karpas1718 | Marginal Zone Lymphoma | MYD88 L265P | 3.72 µM | Not Reported | [4] |
In vivo, emavusertib has demonstrated dose-dependent tumor growth inhibition in xenograft models of ABC-DLBCL. In an OCI-Ly10 xenograft model, a twice-daily dosing schedule appeared to offer improved antitumor activity compared to a once-daily regimen, although not statistically significant (p=0.06).[2][5]
| Animal Model | Cancer Type | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| OCI-Ly3 Xenograft | ABC-DLBCL | Emavusertib 100 mg/kg | Once Daily (qd) | >90% | [2] |
| OCI-Ly3 Xenograft | ABC-DLBCL | Emavusertib 200 mg/kg | Once Daily (qd) | Partial Tumor Regression | [2] |
| OCI-Ly10 Xenograft | ABC-DLBCL | Emavusertib 25 mg/kg | Once Daily (qd) | Not Specified | [2][5] |
| OCI-Ly10 Xenograft | ABC-DLBCL | Emavusertib 12.5 mg/kg | Twice Daily (BID) | Equivalent to 25 mg/kg QD | [2][5] |
| PCNSL Xenograft | Primary CNS Lymphoma | Emavusertib 100 mg/kg | Not Specified | 68% improvement in median survival | [2] |
Emavusertib has also shown synergistic effects when combined with the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, particularly in models with acquired resistance to BTK inhibitors.[2][4] In ibrutinib-resistant marginal zone lymphoma (MZL) cell lines, the addition of emavusertib restored sensitivity to ibrutinib.[2][4]
Acute Myeloid Leukemia (AML)
Emavusertib's dual inhibition of IRAK4 and FLT3 makes it a promising agent for AML, especially in cases with FLT3 mutations. In preclinical models, emavusertib has demonstrated efficacy both as a single agent and in combination with standard-of-care agents like venetoclax and azacitidine.[6][7]
| Animal Model | Cancer Type | Mutation Status | Treatment | Dosing Schedule | Outcome | Reference |
| MV4-11 Xenograft | AML | FLT3-ITD | Emavusertib 12.5-100 mg/kg | Oral Gavage for 21 days | Induced Tumor Regression | [2] |
| THP-1 Xenograft | AML | FLT3-wt | Emavusertib 100 mg/kg | 47 days | Significantly extended survival by 10 days | [2] |
In vitro studies with primary AML cells showed that the response to emavusertib was associated with the presence of FLT3 mutations with a high allelic ratio and NPM1 mutations.[8] Combination studies in AML cell lines demonstrated that emavusertib potentiated the antitumor effects of azacitidine and venetoclax.[6]
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
The anti-proliferative effects of emavusertib are commonly assessed using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., Karpas1718, OCI-Ly10) are seeded in 96-well plates at a density of approximately 0.5-1.0 x 10⁵ cells/mL for leukemic cells and 1 x 10⁴ to 1.5 x 10⁵ cells/mL for solid tumor cell lines.[9][10]
-
Drug Treatment: Cells are treated with increasing concentrations of emavusertib or comparator compounds for 72 hours.[11]
-
MTT Addition: Following drug incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C.[9][10]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: IC50 values are calculated from the dose-response curves.
The following diagram outlines the general workflow for a preclinical evaluation of emavusertib.
In Vivo Xenograft Studies
Protocol for Subcutaneous Xenograft Models (e.g., OCI-Ly10, THP-1):
-
Cell Preparation: Human cancer cells (e.g., 1 x 10⁷ THP-1 cells) are suspended in a suitable medium, sometimes with Matrigel, for injection.[12]
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: The cell suspension is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.[12]
-
Drug Administration: Mice are randomized into treatment and control groups. Emavusertib is typically administered orally (e.g., by gavage) at specified doses and schedules.[2] The control group receives a vehicle solution.
-
Efficacy Endpoints: The primary endpoints are typically tumor growth inhibition (TGI) and improvement in overall survival.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.[12]
Conclusion
Preclinical data strongly support the efficacy of emavusertib in various cancer models, particularly in hematological malignancies with MYD88 and FLT3 mutations. Its mechanism of action, targeting the IRAK4-mediated NF-κB pathway, provides a clear rationale for its use in these cancers. Furthermore, the synergistic effects observed with other targeted agents, such as BTK inhibitors and BCL2 inhibitors, suggest that emavusertib holds significant promise for combination therapies, potentially overcoming drug resistance and improving patient outcomes. Further clinical investigation is warranted to translate these promising preclinical findings into effective cancer treatments.
References
- 1. P1121: TAKEAIM LYMPHOMA- AN OPEN-LABEL, DOSE ESCALATION AND EXPANSION TRIAL OF EMAVUSERTIB (CA-4948) IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 6. curis.com [curis.com]
- 7. curis.com [curis.com]
- 8. researchgate.net [researchgate.net]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comparative Guide: Synergistic Effects of Emavusertib with BTK Inhibitors in B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic relationship between Emavusertib (CA-4948), an oral inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and Bruton's Tyrosine Kinase (BTK) inhibitors. In various B-cell malignancies, tumor cell proliferation and survival are driven by parallel signaling pathways, primarily the B-cell receptor (BCR) pathway and the Toll-like receptor (TLR) pathway. BTK is a critical component of the BCR signaling cascade, while IRAK4 is essential for TLR signaling, particularly in cancers with mutations in the MYD88 adaptor protein.[1][2] Both pathways converge on the activation of the NF-κB transcription factor, a key regulator of cell survival.[2][3]
The dual inhibition of both IRAK4 and BTK presents a rational and potent therapeutic strategy to achieve a more profound and durable response, and potentially overcome mechanisms of resistance to single-agent BTK inhibitor therapy.[1][4][5]
Mechanism of Synergy: Dual Pathway Inhibition
Preclinical evidence strongly suggests that the synergy between Emavusertib and BTK inhibitors stems from the simultaneous blockade of two major survival pathways. While BTK inhibitors effectively shut down BCR signaling, many malignant B-cells can still rely on the TLR/MYD88/IRAK4 pathway for survival signals.[4][6] This is particularly relevant in lymphomas with the common MYD88-L265P mutation, which leads to constitutive activation of IRAK4 and downstream NF-κB signaling.[7][8] By inhibiting IRAK4, Emavusertib blocks this parallel survival route, leading to a more comprehensive shutdown of NF-κB activity and subsequent induction of apoptosis.[3][9]
Preclinical Data: In Vitro Synergy
Multiple preclinical studies have demonstrated significant synergy between Emavusertib and both first-generation (ibrutinib) and second-generation (acalabrutinib, zanubrutinib) BTK inhibitors across a panel of lymphoma cell lines harboring the MYD88-L265P mutation.[7][8] The combination consistently leads to greater inhibition of cell proliferation and increased apoptosis compared to either agent alone.[6][9] Notably, synergy was observed in models of Activated B-Cell Diffuse Large B-Cell Lymphoma (ABC-DLBCL), Marginal Zone Lymphoma (MZL), and Lymphoplasmacytic Lymphoma (LPL).[3][7]
Analysis using the Chou-Talalay method consistently shows a Combination Index (CI) of less than 0.9, indicating synergism.[7][8] Further analysis suggests this synergistic activity is primarily due to an improved maximal effect (efficacy) of the combination, rather than an improved minimal active dose (potency).[7]
Table 1: Summary of In Vitro Synergy in MYD88-Mutated Lymphoma Cell Lines
| Cell Line | Lymphoma Subtype | BTK Inhibitor | Synergy Observed (Chou-Talalay CI < 0.9) | Primary Synergy Mechanism (MuSyC) | Reference(s) |
| OCI-Ly-10 | ABC-DLBCL | Acalabrutinib | Yes | Improved Efficacy | [7] |
| OCI-Ly-10 | ABC-DLBCL | Zanubrutinib | Yes | Improved Efficacy | [7] |
| TMD8 | ABC-DLBCL | Acalabrutinib | Yes | Improved Efficacy | [7][8] |
| TMD8 | ABC-DLBCL | Zanubrutinib | Yes | Improved Efficacy | [7][8] |
| HBL1 | ABC-DLBCL | Acalabrutinib | Yes | Improved Efficacy | [7][8] |
| HBL1 | ABC-DLBCL | Zanubrutinib | Yes | Improved Efficacy | [7][8] |
| Karpas-1718 | MZL / LPL | Ibrutinib | Yes | Increased Synergistic Efficacy | [3] |
| Karpas-1718 | MZL / LPL | Acalabrutinib | Yes | Improved Efficacy | [7] |
| Karpas-1718 | MZL / LPL | Zanubrutinib | Yes | Improved Efficacy | [7] |
Overcoming BTK Inhibitor Resistance
A critical finding from preclinical research is the ability of Emavusertib to restore sensitivity to BTK inhibitors in cell lines with acquired resistance.[3][10][11] Resistance to BTK inhibitors can emerge through various mechanisms, including upregulation of alternative survival pathways like the TLR/MYD88/IRAK4 axis.[1] By blocking this escape route, Emavusertib can re-sensitize resistant cells to the cytotoxic effects of BTK inhibition.[10][11]
In MZL models with secondary resistance to ibrutinib, the addition of Emavusertib was strongly synergistic, significantly increasing apoptosis compared to either drug alone.[3][6][9] This provides a strong rationale for investigating the combination in patients who have relapsed on or are refractory to BTK inhibitor therapy.
Clinical Data: The TakeAim Lymphoma Study
The ongoing Phase 1/2 TakeAim Lymphoma trial (NCT03328078) is evaluating Emavusertib as a single agent and in combination with ibrutinib in patients with various relapsed/refractory (R/R) B-cell malignancies.[9][12] Promising data have emerged from a cohort of patients with R/R Primary Central Nervous System Lymphoma (PCNSL), a disease where the MYD88 mutation is prevalent (~70%).[11][12]
The study has shown that the combination of Emavusertib and ibrutinib is well-tolerated and demonstrates promising efficacy, even in heavily pretreated patients who were refractory to prior BTK inhibitor therapy.[10][11]
Table 2: Efficacy of Emavusertib + Ibrutinib in R/R PCNSL with Prior BTKi Exposure
| Metric | Result (n=12 evaluable patients) | Reference(s) |
| Overall Response Rate (ORR) | 50% | [10][11] |
| Complete Remission (CR) | 3 | [10][11] |
| Unconfirmed Complete Response (CRu) | 1 | [10][11] |
| Partial Response (PR) | 2 | [10][11] |
| Safety Profile | Acceptable and manageable. Grade ≥3 treatment-related adverse events were reversible. No fatal treatment-related adverse events reported. | [10][11] |
Data as of July 10, 2024.
These clinical findings support the preclinical hypothesis that dual IRAK4/BTK inhibition can overcome resistance and induce meaningful responses in a difficult-to-treat patient population.[10][11]
Experimental Protocols
In Vitro Cell Viability and Synergy Assessment
-
Cell Lines and Culture: Lymphoma cell lines bearing the MYD88-L265P mutation (e.g., ABC-DLBCL lines: OCI-Ly-10, TMD8, HBL1; MZL/LPL line: Karpas-1718) were cultured under standard conditions.[7]
-
Drug Treatment: Cells were seeded in microplates and exposed to five increasing concentrations of Emavusertib, a BTK inhibitor (acalabrutinib, zanubrutinib, or ibrutinib), or the combination of both drugs for 72 hours.[7][8]
-
Viability Measurement (MTT Assay): After the 72-hour incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well. Viable cells reduce the yellow MTT to purple formazan crystals, which were then solubilized. The absorbance was measured using a microplate reader to quantify cell viability.[7]
-
Synergy Calculation: The beneficial effect of the combination was assessed using two algorithms:
Apoptosis and NF-κB Signaling Analysis
-
Apoptosis Assay: Ibrutinib-sensitive and -resistant MZL cells were treated with Emavusertib (10 µM), ibrutinib, or the combination for 72 hours. The percentage of apoptotic cells was quantified, likely using Annexin V/Propidium Iodide staining followed by flow cytometry, to detect a significant increase in the apoptotic population with the combination treatment.[6][9]
-
Immunofluorescence for NF-κB: Karpas1718 cells were exposed to Emavusertib (10 µM) and/or ibrutinib (50 nM) for 6 hours. Cells were then fixed, permeabilized, and stained with an antibody against the p65/REL-A subunit of NF-κB. A consistent reduction in total p65/REL-A signal with the combination treatment, observed via fluorescence microscopy, indicated inhibition of the NF-κB signaling cascade.[3]
Clinical Trial Protocol (TakeAim Lymphoma - NCT03328078)
-
Study Design: An open-label, Phase 1/2 trial investigating the safety and efficacy of Emavusertib.[10][12]
-
Patient Population: The described cohort includes patients with relapsed/refractory Primary Central Nervous System Lymphoma (PCNSL) who have been previously treated, including with a BTK inhibitor.[10][11]
-
Treatment Regimen: Eligible patients received Emavusertib (at doses of 100-300 mg twice daily) in combination with ibrutinib (560 mg once daily) in continuous 21-day cycles until disease progression or unacceptable toxicity.[10][12]
-
Efficacy Assessment: Anti-tumor responses were evaluated according to the International PCNSL Collaborative Group (IPCG) Response Criteria.[10][11]
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 7. curis.com [curis.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. ascopubs.org [ascopubs.org]
Emavusertib Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the published data on Emavusertib hydrochloride (CA-4948), offering a reproducible and comparative analysis of its performance against alternative therapies. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological pathways and workflows.
Emavusertib is a potent, orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1][2]. Its mechanism of action targets key signaling pathways implicated in various hematological malignancies, making it a promising therapeutic agent in oncology[1][3]. This guide synthesizes preclinical and clinical findings to facilitate a deeper understanding of Emavusertib's efficacy and its potential role in cancer treatment.
Quantitative Performance Data
The following tables summarize the key in vitro and clinical efficacy data for this compound.
Table 1: In Vitro Inhibitory Activity of Emavusertib
| Target | Metric | Value | Cell Line/Assay Conditions |
| IRAK4 | IC50 | 57 nM | Biochemical kinase assay[1] |
| IRAK4 vs IRAK1 | Selectivity | >500-fold | Cellular assays[1] |
| FLT3-mutated AML cells | IC50 | 58-200 nM | In vitro cytotoxicity assay[3] |
| FLT3-ITD-positive cells | IC50 | 150 nM | In vitro cytotoxicity assay (MOLM-13 cells)[4][5] |
| TLR-Stimulated THP-1 Cells | IC50 (cytokine release) | <250 nM | TNF-α, IL-1β, IL-6, and IL-8 release assay[1] |
Table 2: Clinical Efficacy of Emavusertib in the TakeAim Leukemia Trial
| Patient Population | Treatment | N | Response Rate | Details |
| Relapsed/Refractory AML with FLT3 mutation | Emavusertib Monotherapy (300 mg BID) | 11 | 55% Objective Response | 3 Complete Responses (CR), 1 CR with partial hematologic recovery (CRh), 2 Morphologic Leukemia-Free State (MLFS)[6] |
| Relapsed/Refractory AML with spliceosome mutation (SF3B1 or U2AF1) | Emavusertib Monotherapy | 15 | 27% Objective Response | 1 CR, 2 CRh/CR with incomplete count recovery (CRi), 1 MLFS[6] |
| Relapsed/Refractory AML with spliceosome mutation | Emavusertib Monotherapy | 5 | 40% CR/CRh | [7] |
| High-Risk Myelodysplastic Syndrome (HR-MDS) with spliceosome mutation | Emavusertib Monotherapy | 7 | 57% Objective Response | [7] |
Table 3: Clinical Efficacy of Emavusertib in Combination Therapy (TakeAim Lymphoma Trial)
| Patient Population | Treatment | N (evaluable) | Response Rate | Details |
| Relapsed/Refractory Hematologic Malignancies | Emavusertib + Ibrutinib | 7 | 43% Objective Response | 1 CR (Mantle Cell Lymphoma), 2 Partial Responses (Mantle Cell Lymphoma and Marginal Zone Lymphoma)[8] |
Comparison with Alternative Therapies
Emavusertib's dual inhibition of IRAK4 and FLT3 distinguishes it from other targeted therapies.
-
FLT3 Inhibitors (e.g., Gilteritinib, Midostaurin, Quizartinib): While other FLT3 inhibitors are approved for AML, Emavusertib's additional IRAK4 inhibition may offer an advantage by targeting a chemotherapy-resistant bypass mechanism[9]. Preclinical data suggests Emavusertib has comparable or greater cytotoxic activity in FLT3-mutated AML models compared to midostaurin and quizartinib[3]. Notably, Emavusertib has shown activity in patients who have previously progressed on other FLT3 inhibitors[10].
-
Combination Therapies: Preclinical studies demonstrate synergistic anti-tumor effects when Emavusertib is combined with other standard-of-care agents.
-
Ibrutinib (BTK inhibitor): In B-cell non-Hodgkin lymphoma (NHL) models, the combination showed in vivo synergy[8]. Clinically, responses have been observed in patients who had failed prior ibrutinib therapy[8].
-
Venetoclax (BCL2 inhibitor) and Azacitidine (hypomethylating agent): In AML cell lines, Emavusertib potentiated the antitumor effects of venetoclax and azacitidine, providing a rationale for triplet combination therapies[6][7][11].
-
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
IRAK4/FLT3 Kinase Inhibition Assay
This assay measures the direct inhibitory effect of Emavusertib on IRAK4 and FLT3 kinase activity.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies ADP produced by the kinase reaction[12][13][14]. The amount of ADP is proportional to the kinase activity.
-
Protocol Outline:
-
Reaction Setup: Recombinant IRAK4 or FLT3 enzyme is incubated with a suitable substrate (e.g., Myelin Basic Protein for FLT3) and ATP in a kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[12].
-
Inhibitor Addition: Emavusertib or a control inhibitor (e.g., Staurosporine) is added at various concentrations[12].
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow for ATP hydrolysis[12][15].
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the generated ADP back to ATP, which is used by a luciferase to produce a luminescent signal[12].
-
Data Analysis: The luminescence is measured, and IC50 values are calculated from the dose-response curves.
-
Cell Viability and Cytotoxicity Assay
This assay determines the effect of Emavusertib on the proliferation and survival of cancer cells.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels, which correlate with the number of viable cells[11].
-
Protocol Outline:
-
Cell Culture: Cancer cell lines (e.g., THP-1, MOLM-13, OCI-AML2) are seeded in 96-well plates and cultured under standard conditions[11].
-
Compound Treatment: Cells are treated with a range of concentrations of Emavusertib, alone or in combination with other drugs, for a specified duration (e.g., 72-96 hours)[1][11].
-
Lysis and Luminescence: CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the substrate for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP.
-
Data Analysis: Luminescence is measured, and the percentage of cell viability relative to untreated controls is calculated to determine the GI50 (concentration for 50% maximal inhibition of cell proliferation)[11].
-
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of Emavusertib in a living organism.
-
Principle: Human cancer cells are implanted into immunodeficient mice, and the effect of drug treatment on tumor growth is monitored.
-
Protocol Outline:
-
Cell Implantation: Human AML cell lines (e.g., MV4-11, MOLM-14) are injected subcutaneously into mice[3].
-
Treatment Administration: Once tumors are established, mice are treated with Emavusertib (e.g., 12.5, 25, 50, 100 mg/kg) or vehicle control via oral gavage, typically once or twice daily for a defined period (e.g., 14-21 consecutive days)[1][3].
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis. Efficacy is assessed by tumor growth inhibition or regression[1][3].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Emavusertib and a typical experimental workflow for its evaluation.
Caption: Emavusertib inhibits IRAK4 and FLT3 signaling pathways.
Caption: A typical drug discovery and development workflow for Emavusertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. onclive.com [onclive.com]
- 3. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FLT3 and IRAK4 Inhibitor Emavusertib in Combination with BH3-Mimetics in the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. P1121: TAKEAIM LYMPHOMA- AN OPEN-LABEL, DOSE ESCALATION AND EXPANSION TRIAL OF EMAVUSERTIB (CA-4948) IN COMBINATION WITH IBRUTINIB IN PATIENTS WITH RELAPSED OR REFRACTORY HEMATOLOGIC MALIGNANCIES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Curis Shares New Data from TakeAim Leukemia Study [synapse.patsnap.com]
- 11. curis.com [curis.com]
- 12. promega.com [promega.com]
- 13. Frontiers | Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Head-to-head comparison of Emavusertib and gilteritinib in FLT3-mutated AML.
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations is continually evolving. Among the promising agents, Emavusertib and Gilteritinib have emerged as significant players. This guide provides a detailed, data-driven comparison of these two inhibitors, focusing on their mechanisms of action, preclinical efficacy, clinical trial outcomes, and resistance profiles to aid researchers and drug development professionals in their understanding and future work.
Mechanism of Action: A Tale of Two Inhibitors
Gilteritinib is a highly potent and selective, second-generation, type I FLT3 tyrosine kinase inhibitor (TKI).[1][2] As a type I inhibitor, it binds to the active conformation of the FLT3 kinase, effectively blocking its ATP-binding site and inhibiting downstream signaling.[2][3] This mechanism allows Gilteritinib to be active against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[1][4] Beyond FLT3, Gilteritinib also demonstrates inhibitory activity against AXL, a receptor tyrosine kinase implicated in AML cell proliferation and resistance to FLT3 inhibitors.[5]
Emavusertib, on the other hand, presents a novel, dual mechanism of action. It is a potent oral inhibitor of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FLT3.[6][7][8] The inhibition of IRAK4 is significant as this kinase is a critical component of the myddosome signaling complex, which activates downstream pathways like NF-κB and MAPK.[7][9] Aberrant IRAK4 signaling is implicated in the oncogenesis of myeloid malignancies and can be a pathway for resistance to other targeted therapies.[8] By simultaneously targeting both FLT3 and IRAK4, Emavusertib has the potential to overcome some of the resistance mechanisms that limit the efficacy of single-agent FLT3 inhibitors.[6][10]
Preclinical Efficacy: A Quantitative Look
In vitro studies have demonstrated the potent activity of both agents against FLT3-mutated AML cell lines. Gilteritinib exhibits low nanomolar IC50 values for inhibition of FLT3-ITD in various cell contexts.[11] Emavusertib has also shown potent cytotoxic activity against FLT3-mutated AML cell lines, with IC50 values in the nanomolar range.[12]
| Parameter | Emavusertib | Gilteritinib | Cell Line(s) | Reference |
| FLT3 Inhibition (IC50) | 58-200 nM | 0.7-1.8 nM (in media) | FLT3-mutated AML cell lines | [11][12] |
| IRAK4 Binding Affinity (Kd) | 23 nM | Not Applicable | - | [12] |
| FLT3 Binding Affinity (Kd) | 8-31 nM (wt, ITD, ITD/D835V, ITD/F691L) | Not explicitly stated in provided abstracts | - | [12] |
In Vivo Studies:
In xenograft models of FLT3-ITD AML, both Emavusertib and Gilteritinib have demonstrated significant anti-leukemic activity. Emavusertib treatment of MV4-11 and MOLM-14 tumor models led to tumor regression, with complete tumor regression observed at a dose of 100 mg/kg that was maintained for over 60 days post-treatment.[12] Gilteritinib has also shown potent antitumor effects as a single agent in preclinical models of FLT3-mutated AML.[13]
Clinical Trial Data: A Comparative Overview
Direct head-to-head clinical trials comparing Emavusertib and Gilteritinib are not yet available. However, data from their respective pivotal trials provide valuable insights into their clinical activity and safety profiles in patients with relapsed/refractory (R/R) FLT3-mutated AML.
| Clinical Trial | TakeAim Leukemia (NCT04278768) | ADMIRAL (NCT02421939) |
| Drug | Emavusertib | Gilteritinib |
| Patient Population | R/R AML with FLT3 mutation | R/R AML with FLT3 mutation |
| Dosage | 300 mg twice daily (RP2D) | 120 mg daily |
| Overall Response Rate (ORR) | 50% (6/12 patients) | 52% |
| Complete Remission (CR) | 25% (3/12 patients) | 21.1% |
| CR with Partial Hematologic Recovery (CRh) | 8.3% (1/12 patients) | Not explicitly separated in this manner in provided abstracts |
| Morphologic Leukemia-Free State (MLFS) | 16.7% (2/12 patients) | Not explicitly stated |
| Median Overall Survival (OS) | Not yet reported | 9.3 months |
| Key Grade ≥3 Adverse Events | Creatine phosphokinase increase, nausea, dizziness, fatigue, diarrhea, alanine transaminase increase, rhabdomyolysis (of special interest) | Febrile neutropenia (45.9%), anemia (40.7%), thrombocytopenia (22.8%) |
| Reference | [6][14] | [15] |
Note: The data for Emavusertib is from a smaller patient cohort in an ongoing Phase 1/2a trial and should be interpreted as preliminary.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The signaling pathways targeted by Emavusertib and Gilteritinib are central to the proliferation and survival of FLT3-mutated AML cells.
Caption: Simplified signaling pathways inhibited by Gilteritinib and Emavusertib in FLT3-mutated AML.
Experimental Workflow: In Vitro Drug Sensitivity Assay
A common experimental workflow to determine the in vitro efficacy of these inhibitors is the cell viability or cytotoxicity assay.
Caption: General workflow for an in vitro drug sensitivity assay to determine IC50 values.
Mechanisms of Resistance
Resistance to FLT3 inhibitors is a significant clinical challenge. For Gilteritinib, resistance can emerge through on-target mechanisms, such as the acquisition of new FLT3 mutations like the F691L gatekeeper mutation, or off-target mechanisms, most commonly through the activation of parallel signaling pathways, such as mutations in NRAS.[16][17][18]
Emavusertib's dual targeting of IRAK4 and FLT3 may offer an advantage in overcoming or delaying resistance. IRAK4 signaling can be a bypass mechanism that drives resistance to FLT3 inhibitors.[8][19] By inhibiting this pathway, Emavusertib may be able to target clones that have developed resistance to single-agent FLT3i.[20] Preliminary data suggests Emavusertib has activity in patients who have progressed on prior FLT3 inhibitors, including Gilteritinib.[7][10][19]
Experimental Protocols
Cell Viability Assay (General Protocol)
-
Cell Culture: FLT3-mutated AML cell lines (e.g., MOLM-14, MV4-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL.
-
Drug Treatment: Emavusertib and Gilteritinib are serially diluted in culture medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
Western Blotting for Phospho-FLT3 Inhibition (General Protocol)
-
Cell Treatment: Cells are treated with varying concentrations of Emavusertib or Gilteritinib for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-FLT3, total FLT3, and a loading control (e.g., β-actin).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Band intensities are quantified using densitometry software.
Conclusion
Gilteritinib is an established, potent, and selective FLT3 inhibitor with proven efficacy in R/R FLT3-mutated AML. Emavusertib is an emerging agent with a novel dual mechanism of action targeting both FLT3 and IRAK4. This dual inhibition holds the promise of overcoming some of the known resistance mechanisms to single-agent FLT3 inhibitors. While preliminary clinical data for Emavusertib is encouraging, larger, comparative studies are needed to fully elucidate its place in the treatment paradigm for FLT3-mutated AML. The ongoing research and clinical development of both agents will continue to refine our understanding and improve outcomes for this challenging patient population.
References
- 1. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gilteritinib: The Story of a Proceeding Success into Hard-to-Treat FLT3-Mutated AML Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 5. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. onclive.com [onclive.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of gilteritinib in combination with chemotherapy in preclinical models of FLT3-ITD+ acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Gilteritinib Significantly Improves Survival for FLT3-Mutated Acute Myeloid Leukemia | Docwire News [docwirenews.com]
- 16. ashpublications.org [ashpublications.org]
- 17. A noncanonical FLT3 gatekeeper mutation disrupts gilteritinib binding and confers resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The FLT3N701K mutation causes clinical AML resistance to gilteritinib and triggers TKI sensitivity switch to quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. curis.com [curis.com]
Benchmarking Emavusertib hydrochloride against standard-of-care therapies in preclinical models
A Comparative Guide for Researchers and Drug Development Professionals
Emavusertib hydrochloride (CA-4948) is an orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] Its dual mechanism of action targets key signaling pathways frequently dysregulated in various hematologic malignancies and solid tumors, positioning it as a promising therapeutic candidate. This guide provides a comprehensive preclinical comparison of Emavusertib against standard-of-care therapies, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Myddosome and FLT3
Emavusertib's primary target, IRAK-4, is a critical component of the myddosome complex, which mediates signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[3][4] Dysregulation of this pathway is a hallmark of several cancers, leading to increased cell proliferation and survival through the activation of NF-κB. By inhibiting IRAK-4, Emavusertib effectively blocks this pro-survival signaling.[3]
Simultaneously, Emavusertib inhibits FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), conferring a poor prognosis.[2][5] This dual inhibition provides a multi-pronged attack on cancer cell signaling, suggesting potential efficacy in both wild-type and mutated contexts.
Preclinical Efficacy in Hematologic Malignancies
Emavusertib has demonstrated significant preclinical activity in various models of hematologic cancers, both as a monotherapy and in combination with standard-of-care agents.
Non-Hodgkin Lymphoma (NHL)
In preclinical models of NHL, particularly those with MYD88 mutations, Emavusertib has shown potent anti-tumor effects. When benchmarked against the BTK inhibitor ibrutinib , a standard-of-care for many B-cell malignancies, Emavusertib has demonstrated synergistic activity. In ibrutinib-resistant cell lines, the addition of Emavusertib was able to restore sensitivity to ibrutinib.
| Cell Line Model | Treatment | Key Findings |
| Ibrutinib-Resistant Marginal Zone Lymphoma (MZL) | Emavusertib + Ibrutinib | Restored sensitivity to ibrutinib and induced a significant increase in apoptotic cells compared to either agent alone.[6] |
| ABC-DLBCL (MYD88-L265P) | Emavusertib + Acalabrutinib/Zanubrutinib | Synergistic anti-proliferative activity observed, primarily by improving the maximal effect of the BTK inhibitors. |
| Mantle Cell Lymphoma (MCL) | Emavusertib + Ibrutinib | Additive anti-tumor effect in xenograft models with BCR-driven NF-κB signaling. |
Acute Myeloid Leukemia (AML) and Myelodysplastic Syndromes (MDS)
In AML and MDS models, Emavusertib's dual inhibition of IRAK-4 and FLT3 is particularly relevant. Preclinical studies have shown its potential to overcome resistance to existing therapies.
| Model | Treatment | Key Findings |
| AML Cell Lines (FLT3-mutated and wild-type) | Emavusertib + Venetoclax | Synergistic activity in inhibiting cell growth in a subset of AML cell lines.[7] |
| AML Cell Lines | Emavusertib + Azacitidine + Venetoclax | Triple combination significantly potentiated anti-tumor effects in all tested AML cell lines.[7] |
| Patient-Derived Xenografts (AML) | Emavusertib Monotherapy | Demonstrated a reduction in leukemic blasts. |
| MDS Models (with SF3B1 or U2AF1 mutations) | Emavusertib Monotherapy | These mutations can drive IRAK-4 overexpression, and Emavusertib has shown encouraging activity in models with these mutations.[8] |
Preclinical Efficacy in Solid Tumors
The therapeutic potential of Emavusertib extends beyond hematologic malignancies, with promising preclinical data in solid tumors such as pancreatic cancer.
Pancreatic Ductal Adenocarcinoma (PDAC)
In preclinical PDAC models, IRAK-4 signaling has been implicated in driving resistance to immunotherapy. Emavusertib has been investigated in combination with standard-of-care chemotherapy.
| Model | Treatment | Key Findings |
| Genetic Mouse Model of PDAC | Emavusertib + Checkpoint Immunotherapy | Overcame the immunosuppressive tumor microenvironment and enhanced the response to checkpoint inhibitors.[4] |
| PDAC Animal Models | Emavusertib + Gemcitabine/nab-paclitaxel | Augmented the efficacy of cytotoxic chemotherapy and prolonged survival.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Emavusertib.
In Vitro Cell Viability (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cancer cell lines in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Emavusertib, standard-of-care drugs, or combinations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
In Vivo Xenograft Tumor Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A corticoid-sensitive cytokine release assay for monitoring stress-mediated immune modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. labcorp.com [labcorp.com]
- 5. broadpharm.com [broadpharm.com]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curis.com [curis.com]
- 8. Targeted Therapy Emavusertib Shows Activity in Patients With MDS or AML With Specific Mutations - The ASCO Post [ascopost.com]
A Comparative Guide to Biomarkers for Emavusertib Hydrochloride Response in Hematological Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emavusertib (CA-4948) is an orally bioavailable small molecule inhibitor with dual activity against Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and FMS-like Tyrosine Kinase 3 (FLT3)[1]. This dual inhibition provides a targeted therapeutic approach for hematological malignancies driven by aberrant signaling pathways involving these kinases. This guide provides a comprehensive comparison of Emavusertib with alternative therapies, focusing on validated biomarkers that predict treatment response. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to aid researchers and drug development professionals in their understanding and evaluation of Emavusertib.
Mechanism of Action: Dual Inhibition of IRAK4 and FLT3
Emavusertib's primary mechanism of action involves the inhibition of IRAK4, a critical component of the MyD88 signaling pathway downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs)[2]. In certain hematological malignancies, such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), mutations in spliceosome genes like SF3B1 and U2AF1 lead to the expression of a longer, oncogenic isoform of IRAK4 (IRAK4-L). This IRAK4-L isoform promotes pro-inflammatory and cell survival pathways, contributing to tumorigenesis[3]. Emavusertib effectively blocks this aberrant signaling.
Simultaneously, Emavusertib inhibits mutated FLT3, a receptor tyrosine kinase frequently activated in AML[1][4]. FLT3 mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream signaling pathways such as PI3K/AKT and MAPK, promoting uncontrolled cell proliferation and survival[5].
Below is a diagram illustrating the signaling pathways targeted by Emavusertib.
Caption: Emavusertib's dual inhibition of IRAK4 and mutated FLT3 signaling pathways.
Validated Biomarkers for Emavusertib Response
Clinical trial data from the TakeAim Leukemia study (NCT04278768) have identified key predictive biomarkers for response to Emavusertib monotherapy in patients with relapsed/refractory (R/R) AML and high-risk MDS (hrMDS).
Genetic Biomarkers
-
FLT3 Mutations: Patients with FLT3-mutated AML have shown significant responses to Emavusertib. The drug has demonstrated efficacy even in patients who have previously progressed on other FLT3 inhibitors[6].
-
Spliceosome Mutations (SF3B1 and U2AF1): Mutations in these genes are associated with the expression of the oncogenic IRAK4-L isoform, making them strong predictive biomarkers for Emavusertib response in both AML and hrMDS[7][8].
-
MYD88 Mutations: While more prevalent in lymphoid malignancies, activating MYD88 mutations can also contribute to IRAK4 pathway activation and may represent a responsive patient population[2].
Protein and Gene Expression Biomarkers
-
IRAK4-L Isoform Expression: Overexpression of the long isoform of IRAK4 is a direct consequence of spliceosome mutations and a key driver of the underlying pathology, making it a highly relevant biomarker[3].
-
Baseline VEGF-A and CXCL12 Levels: In hrMDS, lower baseline plasma levels of the proliferation and migration-related factors VEGF-A and CXCL12 were associated with response to Emavusertib. Conversely, in AML, higher baseline VEGF-A levels were observed in responders[9][10].
-
On-treatment Soluble PD-1 (sPD-1) Levels: An increase in plasma sPD-1 levels during treatment was observed in hrMDS responders[9][10].
Comparison with Alternative Therapies
The following tables provide a comparative overview of Emavusertib's performance against other targeted therapies in biomarker-defined patient populations.
Table 1: Comparison of Therapies for FLT3-Mutated AML
| Therapy | Mechanism of Action | Efficacy in R/R FLT3-mutated AML | Key Adverse Events |
| Emavusertib | Dual IRAK4/FLT3 inhibitor | CR/CRh/MLFS: 6 of 11 evaluable patients in the TakeAim Leukemia trial[11]. Showed activity in patients with prior FLT3 inhibitor exposure[6]. | Generally well-tolerated; rhabdomyolysis has been reported as a dose-limiting toxicity[12][13]. |
| Gilteritinib (Xospata®) | FLT3 inhibitor | Median OS: 9.3 months vs 5.6 months with chemotherapy. CR/CRh: 34%[5][14]. | Myelosuppression, differentiation syndrome, QT prolongation. |
| Quizartinib (Vanflyta®) | FLT3 inhibitor | Median OS: 31.9 months with chemotherapy in newly diagnosed FLT3-ITD AML. In R/R setting, significantly improved OS vs chemotherapy[3]. | QT prolongation, myelosuppression. |
| Midostaurin (Rydapt®) | Multi-kinase inhibitor (including FLT3) | Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy. | Nausea, vomiting, mucositis, febrile neutropenia. |
Table 2: Comparison of Therapies for Spliceosome-Mutant AML and MDS
| Therapy | Mechanism of Action | Efficacy in Spliceosome-Mutant AML/MDS | Key Adverse Events |
| Emavusertib | Dual IRAK4/FLT3 inhibitor | AML with spliceosome mutations: CR/CRh rate of 40% (2/5 patients). hrMDS with spliceosome mutations: Objective response rate of 57% (4/7 patients)[2]. | Generally well-tolerated; rhabdomyolysis has been reported[12][13]. |
| Venetoclax + Azacitidine | BCL-2 inhibitor + Hypomethylating agent | While not specific to spliceosome mutations, this combination is a standard of care for older/unfit patients with AML and hrMDS, with a CR rate of 30% and marrow CR of 50% in hrMDS. | Myelosuppression, nausea, diarrhea, tumor lysis syndrome. |
Table 3: Comparison of Therapies for IDH1/2-Mutated AML (for context of other targeted therapies)
| Therapy | Mechanism of Action | Efficacy in R/R IDH-mutated AML | Key Adverse Events |
| Ivosidenib (Tibsovo®) | IDH1 inhibitor | ORR: 41.6%, CR: 21.6% in IDH1-mutated R/R AML[9]. | Differentiation syndrome, QT prolongation, Guillain-Barré syndrome. |
| Enasidenib (Idhifa®) | IDH2 inhibitor | ORR: 40.3%, CR: 19.3% in IDH2-mutated R/R AML[4]. | Differentiation syndrome, hyperbilirubinemia, tumor lysis syndrome. |
Experimental Protocols for Biomarker Validation
Accurate and reproducible biomarker assessment is crucial for patient selection. Below are overviews of the key experimental methodologies.
Next-Generation Sequencing (NGS) for Mutation Detection (FLT3, SF3B1, U2AF1)
NGS is the gold standard for identifying somatic mutations in cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. FLT3-ITD Measurable Residual Disease Monitoring in Acute Myeloid Leukemia Using Next-Generation Sequencing [mdpi.com]
- 3. A Single-Run Next-Generation Sequencing (NGS) Assay for the Simultaneous Detection of Both Gene Mutations and Large Chromosomal Abnormalities in Patients with Myelodysplastic Syndromes (MDS) and Related Myeloid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. oncomine.com [oncomine.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. DSpace [repositori.upf.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Fluorescence in situ hybridization (FISH): an increasingly demanded tool for biomarker research and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. academic.oup.com [academic.oup.com]
- 13. bosterbio.com [bosterbio.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Emavusertib Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Emavusertib hydrochloride (also known as CA-4948), a potent inhibitor of IL-1 receptor-associated kinase 4 (IRAK4).[1][2][3] Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4]
Personal Protective Equipment (PPE): A comprehensive list of required PPE for handling this compound is provided in the table below.
| PPE Category | Specific Requirements |
| Hand Protection | Double chemotherapy gloves should be worn at all times.[5] |
| Eye Protection | Safety goggles with side-shields are mandatory.[6] |
| Skin and Body | An impervious lab coat or gown is required.[6] |
| Respiratory | A suitable respirator should be used, especially when handling the solid form to avoid inhalation.[6] |
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] An accessible safety shower and eye wash station must be readily available.[6]
Step-by-Step Disposal Procedure
As a protein kinase inhibitor used in cancer research, this compound should be managed as a hazardous antineoplastic agent.[5][7] The following step-by-step process outlines the recommended disposal procedure.
Step 1: Waste Segregation
All materials contaminated with this compound must be segregated from other laboratory waste streams. This includes, but is not limited to:
-
Unused or expired solid compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., pipette tips, vials, gloves, absorbent pads)
Do not mix this compound waste with other chemical or biological waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[5]
Step 2: Containerization of Waste
-
Trace Waste: Items with minimal residual contamination (e.g., empty vials, used gloves, and absorbent pads) should be placed in a designated yellow chemotherapy waste container for incineration.[8]
-
Bulk Waste: Materials containing more than a trace amount of the drug, such as partially full vials or solutions, must be disposed of as hazardous chemical waste.[5][8] These should be collected in a designated black hazardous waste container, often referred to as a "RCRA" container.[5][8]
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated chemotherapy sharps container.[5] If a syringe contains residual drug, it should be disposed of in the black bulk waste container.[5]
All waste containers must be clearly labeled as "Hazardous Waste" and specify the contents, including "this compound."
Step 3: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste containers.[5] Do not dispose of this compound down the drain or in the regular trash.[6][9]
For non-laboratory settings, such as home use, the safest disposal method is a drug take-back program.[9] If a take-back program is not available, the FDA recommends mixing the medication (do not crush tablets or capsules) with an unappealing substance like dirt or cat litter, placing it in a sealed container, and then disposing of it in the household trash.[10]
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical steps for determining the appropriate disposal pathway for this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Safe Handling of Oral Antineoplastic Medications: Focus on Targeted Therapeutics in the Home Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. danielshealth.com [danielshealth.com]
- 9. oncolink.org [oncolink.org]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Personal protective equipment for handling Emavusertib hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Emavusertib hydrochloride. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a chemical that should be handled with care, treating it as a hazardous substance.[1][2]
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound. The following table summarizes the required PPE for various laboratory activities.
| Activity | Required PPE |
| Weighing and Aliquoting (Solid Form) | Chemical-resistant gloves (double-gloving recommended), lab coat, safety glasses with side shields or chemical splash goggles, and a properly fitted N95 respirator or higher. Work should be conducted in a chemical fume hood or a ventilated enclosure. |
| Solution Preparation and Handling | Chemical-resistant gloves, lab coat, and chemical splash goggles. All solution preparation should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Chemical-resistant gloves and a lab coat are required. Work should be conducted in a biological safety cabinet (BSC). |
| Spill Cleanup | Two pairs of chemical-resistant gloves, a disposable gown, chemical splash goggles, and a face shield. For larger spills, a respirator may be necessary. |
Note: Always consult your institution's specific safety guidelines and the full Safety Data Sheet (SDS) before handling this compound.
Hazard Identification and Immediate First Aid
This compound is classified as a hazardous substance with the following potential health effects[2]:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[4]
Operational Handling and Disposal Plan
A systematic approach to handling and disposal is crucial for safety and environmental protection. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal: this compound and its containers must be disposed of as hazardous waste. Do not dispose of it with household garbage or allow it to enter the sewage system.[2][3] All disposal activities must adhere to federal, state, and local regulations.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Immediately alert others in the area and evacuate. Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don PPE: Wear the appropriate PPE for spill cleanup.
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup and Decontamination: Place all contaminated materials into a sealed, labeled hazardous waste container. Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
